Ethyl 2-trifluoromethyl-4-oxopentanoate
Description
Properties
Molecular Formula |
C8H11F3O3 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
ethyl 4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-14-7(13)6(4-5(2)12)8(9,10)11/h6H,3-4H2,1-2H3 |
InChI Key |
ATYJPXZSFFZDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Ethyl 2-trifluoromethyl-4-oxopentanoate: A Guide to Thermodynamic Stability and Boiling Point
An In-depth Technical Guide for Drug Development Professionals
Abstract
Ethyl 2-trifluoromethyl-4-oxopentanoate is a fluorinated β-keto ester with significant potential as a versatile building block in medicinal chemistry and drug development. The presence of a trifluoromethyl group can impart unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. However, the successful integration of this intermediate into synthetic workflows and its long-term storage are contingent upon a thorough understanding of its physicochemical properties, particularly its thermodynamic stability and boiling point. This technical guide provides a comprehensive analysis of these critical parameters. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from structurally related compounds, outlines predictive methodologies, and details robust experimental protocols for its characterization. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for the safe and effective handling, purification, and application of Ethyl 2-trifluoromethyl-4-oxopentanoate.
Introduction and Structural Analysis
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely utilized strategy in modern drug design. The trifluoromethyl group (–CF₃) is particularly valued for its strong electron-withdrawing nature and its ability to enhance the stability and bioavailability of drug candidates[1]. Ethyl 2-trifluoromethyl-4-oxopentanoate serves as a key intermediate, providing a reactive scaffold for the construction of more complex fluorinated molecules[2].
A comprehensive understanding of its physical properties is paramount for its practical application. The boiling point dictates the appropriate conditions for purification, such as distillation, while its thermodynamic stability determines safe handling, storage, and reaction conditions, helping to prevent unwanted degradation and ensure the purity of synthetic products[3].
Molecular Structure
The structure of Ethyl 2-trifluoromethyl-4-oxopentanoate comprises a central pentanoate chain with three key functional groups: an ethyl ester, a ketone at the 4-position, and a trifluoromethyl group at the 2-position.
Caption: Molecular Structure of Ethyl 2-trifluoromethyl-4-oxopentanoate.
Impact of the Trifluoromethyl Group
The –CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence at the α-position to the ester carbonyl significantly influences the molecule's electronic properties and reactivity. This can affect bond strengths within the molecule, which is a critical factor in its thermal stability. Compared to its non-fluorinated analog, Ethyl 4-oxopentanoate (also known as ethyl levulinate), the trifluoromethylated compound is expected to have a higher molecular weight and altered polarity, both of which directly impact its boiling point.
Boiling Point: Estimation and Experimental Determination
The boiling point is a fundamental property that dictates the conditions required for purification by distillation. For thermally sensitive molecules like β-keto esters, determining the boiling point at reduced pressure is often necessary to prevent decomposition[3].
Theoretical Considerations & Comparative Analysis
The boiling point of a substance is primarily determined by its molecular weight and the strength of its intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces).
-
Molecular Weight: The addition of a –CF₃ group in place of a hydrogen atom substantially increases the molecular weight, which generally leads to a higher boiling point due to stronger van der Waals forces.
-
Intermolecular Forces: While the molecule possesses polar ketone and ester groups, the highly electronegative –CF₃ group can alter the overall molecular dipole and its ability to form strong intermolecular dipole-dipole interactions.
To provide context, the boiling points of structurally related compounds are presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (hPa/mmHg) | Reference |
| Ethyl 4-oxopentanoate | C₇H₁₂O₃ | 144.17 | 203 - 205 | 1013 / 760 | [4] |
| Ethyl 4-oxopentanoate | C₇H₁₂O₃ | 144.17 | 84 - 85 | 12 / 9 | [5] |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 61 | 1013 / 760 | [6] |
| Ethyl 2-trifluoromethyl-4-oxopentanoate | C₈H₉F₃O₃ | 214.15 | Estimated >200 | 1013 / 760 (with decomposition) | N/A |
Based on the significant increase in molecular weight compared to Ethyl 4-oxopentanoate, the boiling point of the title compound at atmospheric pressure is expected to be considerably higher, likely exceeding 200°C. However, as is common with β-keto esters, significant thermal decomposition is anticipated at such temperatures[3]. Therefore, purification via vacuum distillation at the lowest possible temperature is strongly recommended. A boiling point of 93 - 94 °C at 24 hPa has been reported for Ethyl 4-oxovalerate, a related compound, suggesting a similar range may be achievable for the trifluoromethylated analog under reduced pressure[7].
Experimental Protocol: Boiling Point Determination via Thiele Tube Method
For an accurate determination with a minimal amount of substance, the Thiele tube method is highly effective.[8] This technique identifies the boiling point as the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.
Apparatus and Reagents:
-
Thiele Tube
-
High-boiling point mineral oil
-
Thermometer (-10 to 250°C)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
-
Sample of Ethyl 2-trifluoromethyl-4-oxopentanoate (~0.5 mL)
-
Safety glasses and fume hood
Procedure:
-
Setup: Attach the small test tube containing ~0.5 mL of the sample to the thermometer using a rubber band. The bottom of the tube should be aligned with the thermometer bulb.
-
Capillary Tube Insertion: Place the capillary tube (sealed end up) into the sample within the test tube.[8]
-
Thiele Tube Assembly: Insert the thermometer assembly into the Thiele tube, ensuring the sample is below the side-arm of the tube. The thermometer bulb should be immersed in the mineral oil.
-
Heating: Gently heat the side-arm of the Thiele tube. The shape of the tube is designed to promote even heat distribution via convection currents.
-
Observation (First Stage): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation (Boiling): As the temperature approaches the boiling point, the vapor pressure of the sample will increase, and a rapid, continuous stream of bubbles will emerge from the capillary tube. Heat slightly past this point (~2-3°C).
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature on the thermometer at this exact moment. This is the boiling point.
-
Pressure Recording: Record the ambient barometric pressure, as boiling point is pressure-dependent.
Computational Prediction of Boiling Point
In modern chemical research, when experimental data is unavailable, computational methods provide valuable estimations.[9] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can predict boiling points by analyzing molecular structures.[10][11] These models are trained on large datasets of known compounds and can provide a reliable estimate for novel molecules, accelerating material characterization.
Thermodynamic Stability and Decomposition Profile
The thermodynamic stability of an intermediate is critical for its synthesis, purification, and storage. β-Keto esters are known to be susceptible to thermal degradation, and the presence of a highly electron-withdrawing trifluoromethyl group can further influence this stability.
Predicted Thermal Decomposition Pathways
The product is expected to be chemically stable under standard ambient conditions (room temperature)[7]. However, upon strong heating, decomposition is likely. The weakest bonds in the molecule and the presence of acidic protons will dictate the decomposition pathways. Potential mechanisms include:
-
Decarboxylation: A common pathway for β-keto esters, though typically under acidic or basic conditions, it can be thermally induced.
-
C-C Bond Cleavage: The bond between the carbonyl carbon and the trifluoromethylated carbon may be susceptible to cleavage due to electronic effects. Studies on related fluorinated compounds show that C-C bond scission is an effective thermal decomposition mechanism.[12]
-
Ester Pyrolysis: At very high temperatures, esters can undergo elimination reactions to form an alkene and a carboxylic acid.
The formation of volatile and potentially hazardous fluorinated byproducts upon decomposition is a key safety consideration.
Experimental Protocol: Thermal Stability Analysis by TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.
-
TGA measures the change in mass of a sample as a function of temperature, indicating the onset temperature of decomposition.
-
DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic or endothermic events like melting, boiling, or decomposition.
Caption: Workflow for Thermal Stability Assessment using TGA and DSC.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible or 2-5 mg into a DSC pan.
-
Instrument Setup: Place the sample in the instrument furnace. Purge with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/minute) over a relevant temperature range (e.g., 30°C to 400°C).
-
Data Analysis:
-
TGA Thermogram: The temperature at which a significant mass loss begins is the onset of decomposition (Td). This defines the upper limit for the compound's thermal stability.
-
DSC Thermogram: Observe endotherms (melting, boiling) and exotherms. A sharp, significant exotherm following boiling often indicates decomposition, which can be a safety hazard.
-
Interpretation: The data from TGA/DSC provides a quantitative measure of the thermal stability. For instance, a Td below the anticipated distillation temperature would confirm that vacuum distillation is mandatory.
Summary and Practical Recommendations
While direct experimental data for Ethyl 2-trifluoromethyl-4-oxopentanoate is limited, a combination of theoretical analysis, comparison with related structures, and established analytical protocols allows for a robust working profile.
Key Recommendations:
-
Purification: Due to the predicted high boiling point and the known thermal lability of β-keto esters, purification should be conducted via vacuum distillation . Monitor the process carefully to find the lowest possible temperature at which the compound distills to minimize the risk of degradation.
-
Handling and Storage: The compound is expected to be stable at room temperature. However, to ensure long-term integrity, it should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, especially as intense heating can form explosive mixtures with air[7].
-
Thermal Analysis: Before scaling up any reaction or performing distillation for the first time, it is highly recommended to perform TGA and DSC analysis on a small sample to experimentally determine the precise decomposition temperature and identify any hazardous exothermic events.
This guide provides a framework for safely and effectively utilizing Ethyl 2-trifluoromethyl-4-oxopentanoate. By employing the outlined experimental procedures, researchers can confidently characterize this valuable synthetic intermediate and integrate it into their drug discovery programs.
References
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Chemical Synthesis Database. (2025). ethyl 2-fluoro-4-methyl-3-oxopentanoate. Retrieved from [Link]
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Pratt, D., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. RSC Publishing. Retrieved from [Link]
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arXiv. (2024). Predicting azeotropes of binary mixtures from molecular dynamics simulations. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Experimental No. (2) Boiling Point. (2021). Boiling point Purpose of experimental. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental boiling points for a mixed set of aldehydes and ketones. Retrieved from [Link]
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Scribd. (n.d.). Boiling Point Determination Experiment. Retrieved from [Link]
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MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]
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ResearchGate. (n.d.). Trifluoroacetylation of ethyl 2,4-dioxopentanoate. Retrieved from [Link]
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RSC Publishing. (n.d.). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl levulinate. Retrieved from [Link]
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PMC. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]
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PMC. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Retrieved from [Link]
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EPA NEPIC. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-oxo-, ethyl ester (CAS 539-88-8). Retrieved from [Link]
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Wiley Online Library. (n.d.). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. Retrieved from [Link]
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Preprints.org. (2025). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-fluoro-3-oxopentanoate. Retrieved from [Link]
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Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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MDPI. (2025). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Retrieved from [Link]
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NIST WebBook. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]
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BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]
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NIST WebBook. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]
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Solubility Profile of Ethyl 2-trifluoromethyl-4-oxopentanoate in Organic Solvents
An In-Depth Technical Guide for Process Chemists and Drug Development Professionals
Abstract
Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS: 126459-90-3) is a highly functionalized, fluorinated aliphatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly fluorinated heterocycles like pyrazoles and pyrimidines. Because of its unique structural motif—comprising a terminal ethyl ester, a reactive 4-oxo (ketone) moiety, and a strongly electron-withdrawing 2-trifluoromethyl group—its solvation behavior deviates from standard aliphatic esters. This whitepaper provides a comprehensive mechanistic analysis and a self-validating experimental framework for determining its solubility profile in organic solvents.
Structural Thermodynamics and Solvation Mechanics
As a Senior Application Scientist, evaluating the solubility of a novel building block requires moving beyond simple "like dissolves like" heuristics and analyzing the specific thermodynamic contributions of each functional group.
The Fluorophobic Effect and Dipole Dynamics
When designing a solvent system for Ethyl 2-trifluoromethyl-4-oxopentanoate, one must account for the competing electronic effects within the molecule. The trifluoromethyl (–CF₃) group exerts a profound "fluorophobic" effect[1]. Because fluorine is highly electronegative but possesses a tightly held, non-polarizable electron cloud, the –CF₃ moiety actively lowers the molecule's overall London dispersion forces ( δD ) compared to a purely hydrocarbon analog.
Concurrently, the strong C–F bond dipoles increase the polar parameter ( δP ). However, a common misconception in process chemistry is that fluorines act as strong hydrogen-bond acceptors. In reality, organic fluorine is a remarkably poor hydrogen-bond acceptor. Therefore, the molecule's hydrogen-bonding capacity ( δH ) is almost entirely dictated by the lone electron pairs on the ester and ketone oxygen atoms.
Hansen Solubility Parameter (HSP) Profiling
To predict its solubility, we utilize the framework[2], which partitions cohesive energy density into three specific interactions. Using established group-contribution methods[3], the estimated HSP values for Ethyl 2-trifluoromethyl-4-oxopentanoate are:
-
Dispersion ( δD ): ~15.8 MPa 1/2 (Suppressed slightly by the –CF₃ group).
-
Polar ( δP ): ~9.2 MPa 1/2 (Driven by the ketone, ester, and C–F dipoles).
-
Hydrogen Bonding ( δH ): ~6.5 MPa 1/2 (Strictly as an H-bond acceptor).
This profile indicates that the compound will be highly susceptible to solvation by polar aprotic solvents (which align with its dipoles) and moderately polar protic solvents (which donate hydrogen bonds to the carbonyls), but will resist highly non-polar aliphatic hydrocarbons and highly polar aqueous systems.
Predictive Solubility Profile in Organic Solvents
The following table summarizes the predicted quantitative and qualitative solubility behavior of Ethyl 2-trifluoromethyl-4-oxopentanoate across various solvent classes at 25°C, grounded in dielectric constants and HSP matching[4].
Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (25°C)Mechanistic RationaleNon-polar Aliphaticn-Hexane1.9Low (< 10 mg/mL)High δD mismatch; lack of H-bond donors/acceptors leads to fluorophobic exclusion.Non-polar AromaticToluene2.4Moderate (~50 mg/mL)Induced dipole ( π π ) interactions partially overcome the fluorophobic effect.Polar AproticDichloromethane (DCM)9.1Very High (> 200 mg/mL)Excellent HSP match; DCM acts as a weak H-bond donor to the ester/ketone oxygen lone pairs.Polar AproticTetrahydrofuran (THF)7.5Very High (> 200 mg/mL)Strong dipole-dipole alignment; highly miscible due to complementary polarizability.Polar AproticEthyl Acetate6.0High (> 150 mg/mL)"Like dissolves like"; structural homology with the ethyl ester moiety drives entropy of mixing.Polar ProticMethanol32.7High (~100 mg/mL)Strong H-bond donation from MeOH to the oxo and ester groups stabilizes the solute.Highly Polar ProticWater80.1Very Low (< 1 mg/mL)Severe hydrophobic/fluorophobic exclusion by the aliphatic chain and –CF₃ group.
Self-Validating Experimental Protocol for Empirical Determination
Trustworthiness in solubility data requires proving that the system has reached true thermodynamic equilibrium, rather than a metastable kinetic state. The following protocol employs an "approach from supersaturation" validation step —a self-validating mechanism that ensures the measured concentration is the absolute thermodynamic limit.
Step 1: Solvent Array Selection Select a diverse array of 12–15 organic solvents that widely span the 3D Hansen space (e.g., heptane, toluene, DCM, THF, acetonitrile, methanol, DMF).
Step 2: Dual-Phase Equilibration (The Self-Validating Step) For each solvent, prepare two identical glass vials containing 2.0 mL of solvent and an excess of Ethyl 2-trifluoromethyl-4-oxopentanoate (visually confirming undissolved solute).
-
Vial A (Standard): Agitate isothermally at 25.0 ± 0.1 °C for 48 hours.
-
Vial B (Supersaturated): Heat to 40.0 °C for 2 hours to force excess dissolution, then cool to 25.0 ± 0.1 °C and agitate for 48 hours.
Step 3: Phase Separation Transfer the suspensions to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the fluorinated compound).
Step 4: HPLC-UV Quantification Dilute the filtered supernatant with the mobile phase and quantify the concentration using a validated HPLC-UV method (monitoring at ~210 nm due to the lack of strong chromophores, or utilizing a Refractive Index Detector). Data Integrity Check: The concentration in Vial A and Vial B must match within < 2% Relative Standard Deviation (RSD). If Vial B is significantly higher, the system is kinetically trapped in supersaturation and requires seeding or longer equilibration.
Step 5: Hansen Sphere Modeling Input the empirical solubility limits into HSP calculation software to plot the Hansen Sphere. Solvents that dissolve >100 mg/mL fall within the interaction radius ( R0 ), allowing for the precise calculation of the compound's empirical δD , δP , and δH coordinates.
Thermodynamic Workflow Visualization
Caption: Thermodynamic workflow for self-validating empirical solubility determination.
References
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Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Practical Solubility. URL:[Link]
-
Stefanis, E., & Panayiotou, C. (2008). "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method." International Journal of Thermophysics. URL:[Link]
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Hoang, K. C., & Mecozzi, S. (2004). "Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants." Langmuir (PubMed/NIH). URL:[Link]
-
ACS Publications. (2022). "Using COSMO-RS to Predict Hansen Solubility Parameters." Industrial & Engineering Chemistry Research. URL:[Link]
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A Technical Guide to Ethyl 2-Trifluoromethyl-4-oxopentanoate: A Versatile Fluorinated Building Block
Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of Ethyl 2-trifluoromethyl-4-oxopentanoate, a key fluorinated building block. We will explore its synthesis, chemical properties, and, most importantly, its role as a versatile precursor for synthesizing a variety of trifluoromethyl-substituted heterocycles, with a particular focus on the Paal-Knorr synthesis of pyrroles. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of fluorinated compounds in their work.
The Strategic Advantage of Fluorine in Chemical Synthesis
The introduction of fluorine atoms or fluorine-containing groups can dramatically alter the physical, chemical, and biological properties of organic molecules.[1] The trifluoromethyl (TFM) group is one of the most significant fluorine-containing moieties in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the TFM group resistant to metabolic degradation, which can increase the half-life of a drug.
-
Increased Lipophilicity: The TFM group can enhance a molecule's ability to permeate biological membranes, a critical factor for drug efficacy.[3]
-
Modulation of Acidity/Basicity: The inductive effect of the TFM group can significantly alter the pKa of nearby functional groups, influencing a molecule's interaction with biological targets.
-
Improved Binding Affinity: The TFM group can participate in favorable interactions with protein binding pockets, leading to more potent and selective drugs.
Fluorinated building blocks, like Ethyl 2-trifluoromethyl-4-oxopentanoate, are pre-functionalized molecules that allow for the efficient and targeted introduction of the TFM group into more complex structures.[1]
Profile of a Key Intermediate: Ethyl 2-trifluoromethyl-4-oxopentanoate
Ethyl 2-trifluoromethyl-4-oxopentanoate is a 1,4-dicarbonyl compound, a structural motif that makes it an ideal precursor for the synthesis of five-membered heterocycles.
Table 1: Physicochemical Properties of Ethyl 2-trifluoromethyl-4-oxopentanoate
| Property | Value |
| Molecular Formula | C8H9F3O3 |
| Molecular Weight | 210.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
| Key Structural Features | Ethyl ester, Trifluoromethyl group, 1,4-dicarbonyl |
Synthesis of Ethyl 2-trifluoromethyl-4-oxopentanoate
A common synthetic route to Ethyl 2-trifluoromethyl-4-oxopentanoate involves the condensation of ethyl trifluoroacetate with a suitable ketone enolate.
Caption: Synthetic workflow for Ethyl 2-trifluoromethyl-4-oxopentanoate.
Synthetic Applications: The Paal-Knorr Reaction and Beyond
The 1,4-dicarbonyl structure of Ethyl 2-trifluoromethyl-4-oxopentanoate makes it a prime substrate for the Paal-Knorr synthesis, a powerful method for creating substituted furans, pyrroles, and thiophenes.[4]
The Paal-Knorr Pyrrole Synthesis
The reaction of a 1,4-diketone with a primary amine or ammonia under acidic conditions yields a substituted pyrrole.[5][6] This reaction is a cornerstone of heterocyclic chemistry due to its reliability and versatility.[4]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
The presence of the trifluoromethyl group on the resulting pyrrole ring is highly desirable in drug discovery, as it can impart beneficial properties to the final molecule.[7][8] Trifluoromethyl-substituted pyrroles have shown significant potential in various therapeutic areas, including as antimicrobial agents.[7]
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrrole
Materials:
-
Ethyl 2-trifluoromethyl-4-oxopentanoate
-
Primary amine (e.g., aniline)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-trifluoromethyl-4-oxopentanoate (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethyl-substituted pyrrole.
Note: Reaction conditions may need to be optimized for different primary amines.
Broader Applications in Heterocyclic Chemistry
Beyond the Paal-Knorr reaction, Ethyl 2-trifluoromethyl-4-oxopentanoate can be used to synthesize other important heterocyclic scaffolds:
-
Furans: In the absence of an amine, acid-catalyzed cyclization of the 1,4-dicarbonyl will lead to the formation of a trifluoromethyl-substituted furan.[9]
-
Pyrazoles: Reaction with hydrazine or substituted hydrazines can yield trifluoromethyl-substituted pyrazoles, another important class of bioactive molecules.
The versatility of this building block allows for the creation of a diverse library of fluorinated heterocycles for screening in drug discovery programs.
Conclusion
Ethyl 2-trifluoromethyl-4-oxopentanoate is a valuable and versatile fluorinated building block for organic synthesis. Its 1,4-dicarbonyl structure makes it an ideal precursor for the Paal-Knorr synthesis of trifluoromethyl-substituted pyrroles and other five-membered heterocycles. The ability to efficiently introduce the trifluoromethyl group into these privileged scaffolds is of significant importance for the development of new pharmaceuticals and advanced materials with enhanced properties. As the demand for sophisticated fluorinated molecules continues to grow, the role of key intermediates like Ethyl 2-trifluoromethyl-4-oxopentanoate will become increasingly critical.
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- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14).
- Optimizing Synthetic Routes with Ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1).
- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8).
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal.
- Paal-Knorr Synthesis - Cambridge University Press & Assessment.
- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure.
- Ethyl 4,4,4-trifluoro-2-butynoate 97 79424-03-6 - Sigma-Aldrich.
- Reactivity of Electrophilic Trifluoromethylating Reagents - Open Access LMU.
- 2-[(4-fluorophenyl)-oxomethyl]-4-methyl-3-oxopentanoic acid ethyl ester (CAS No. 105221-51-0) SDS - Guidechem.
- Divergent Access to Fluorinated Pharmacons From Ethyl Trifluoropyruvate - ResearchGate. (2026, March 26).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29).
- Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (2025, February 21).
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A Preliminary Investigation into the Reactivity of Ethyl 2-Trifluoromethyl-4-oxopentanoate: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides a detailed exploration of Ethyl 2-trifluoromethyl-4-oxopentanoate, a fluorinated β-ketoester with significant potential as a versatile building block in synthetic organic chemistry. The incorporation of a trifluoromethyl (CF₃) group imparts unique electronic properties that profoundly influence the molecule's reactivity and make it a valuable precursor for synthesizing complex fluorinated molecules for the pharmaceutical and agrochemical industries. This document outlines a practical synthetic approach to the title compound and offers an in-depth analysis of its reactivity in several cornerstone chemical transformations, including Knoevenagel condensation and Paal-Knorr pyrazole synthesis. Each section provides not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles and expert rationale for the experimental design, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of Trifluoromethylated Building Blocks
The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules is a well-established strategy in modern drug discovery and materials science.[1][2] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic and conformational properties. Ethyl 2-trifluoromethyl-4-oxopentanoate is a prime example of a fluorinated building block, featuring a β-ketoester framework.
Its structure is characterized by three key reactive centers:
-
An acidic α-proton, positioned between the trifluoromethylated carbon and the ester carbonyl group.
-
An electrophilic ketone carbonyl at the C4 position.
-
An electrophilic ester carbonyl at the C1 position.
The potent electron-withdrawing nature of the adjacent CF₃ group dramatically increases the acidity of the α-proton, facilitating enolate formation under mild basic conditions. This electronic influence is central to the compound's utility and forms the basis for the reactivity patterns explored in this guide.
Synthesis and Characterization
Synthetic Strategy: Electrophilic Trifluoromethylation
The most direct and efficient route to α-trifluoromethyl β-ketoesters is through the electrophilic trifluoromethylation of a corresponding β-ketoester precursor.[1] The synthesis of Ethyl 2-trifluoromethyl-4-oxopentanoate is therefore proposed as a two-step sequence starting from the readily available ethyl levulinate (ethyl 4-oxopentanoate).
The key transformation is the introduction of the CF₃ group at the C2 position using an electrophilic trifluoromethylating agent, such as a Togni or Umemoto reagent.[2][3] These reagents serve as a source of "CF₃⁺" and react readily with enolates generated in situ.
Caption: Proposed workflow for the synthesis of the target compound.
Proposed Synthesis Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Anhydrous conditions are critical for success.
Materials:
-
Ethyl 4-oxopentanoate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add the sodium hydride dispersion.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 4-oxopentanoate in anhydrous THF dropwise to the stirred suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full enolate formation.
-
Add the Togni Reagent II in one portion.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure Ethyl 2-trifluoromethyl-4-oxopentanoate.
Predicted Spectroscopic Profile
While experimental data for this specific molecule is not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[4][5]
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~4.3 (q, 2H, -OCH₂ CH₃), ~3.8 (q, 1H, -CH (CF₃)-), ~3.0-2.8 (m, 2H, -CH₂C(=O)-), ~2.2 (s, 3H, -C(=O)CH₃ ), ~1.3 (t, 3H, -OCH₂CH₃ ) |
| ¹³C NMR | δ (ppm): ~205 (ketone C=O), ~165 (ester C=O), ~124 (q, C F₃), ~63 (-OCH₂ CH₃), ~55 (q, -C H(CF₃)-), ~38 (-C H₂C(=O)-), ~30 (-C(=O)C H₃), ~14 (-OCH₂C H₃) |
| ¹⁹F NMR | δ (ppm): ~ -70 (d, CF₃) |
| IR | ν (cm⁻¹): ~2980 (C-H stretch), ~1745 (Ester C=O stretch), ~1720 (Ketone C=O stretch), ~1250 & ~1150 (C-F stretch) |
| MS (EI) | m/z: Expected molecular ion peak [M]⁺ at 226. Fragment ions corresponding to loss of -OCH₂CH₃ (m/z 181), -C(=O)OCH₂CH₃ (m/z 153), and CH₃C(=O)- (m/z 183) would be anticipated. |
Core Reactivity Analysis
The synthetic utility of Ethyl 2-trifluoromethyl-4-oxopentanoate stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Reactivity pathways of the title compound.
Knoevenagel Condensation
This reaction leverages the highly acidic α-proton for carbon-carbon bond formation with aldehydes or ketones, yielding an α,β-unsaturated product.[6][7] The use of a weak base, such as piperidine or triethylamine, is sufficient to generate the reactive enolate.
Mechanism: The reaction proceeds via a three-step sequence:
-
Enolate Formation: The base deprotonates the α-carbon to form a stabilized enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol addition product undergoes elimination of water to form the final conjugated system.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol (Example with Benzaldehyde):
-
In a round-bottom flask, dissolve Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Heterocycle Synthesis: Paal-Knorr Pyrazole Synthesis
The 1,4-dicarbonyl relationship between the ketone and the ester carbonyls makes this molecule an ideal substrate for the Paal-Knorr synthesis of five-membered heterocycles. Reaction with hydrazine or its derivatives provides a direct and high-yielding route to trifluoromethyl-substituted pyrazoles, a privileged scaffold in medicinal chemistry.[8][9][10]
Mechanism: The synthesis is a condensation-cyclization cascade:
-
Hydrazone Formation: The more reactive ketone carbonyl at C4 condenses with one nitrogen of the hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the electrophilic ester carbonyl.
-
Dehydration: The resulting tetrahedral intermediate collapses, eliminating water and ethanol to form the aromatic pyrazole ring.
Caption: Mechanism of the Paal-Knorr pyrazole synthesis.
Experimental Protocol (Example with Hydrazine Hydrate): Caution: Hydrazine is toxic and potentially explosive. Handle with extreme care.
-
Dissolve Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq) in glacial acetic acid or ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
If a solid precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no solid forms, neutralize the solution with a base (e.g., solid NaHCO₃) and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude pyrazole by column chromatography or recrystallization.
Summary and Future Outlook
Ethyl 2-trifluoromethyl-4-oxopentanoate is a highly valuable and reactive building block. The strong electron-withdrawing CF₃ group activates the α-position for facile enolate formation, enabling efficient participation in classic C-C bond-forming reactions like the Knoevenagel condensation. Furthermore, its 1,4-dicarbonyl nature provides a direct entry into the synthesis of trifluoromethyl-substituted pyrazoles, which are of high interest in pharmaceutical research. The protocols and mechanistic insights provided in this guide serve as a foundational starting point for chemists to explore the rich reactivity of this compound and leverage it for the synthesis of novel, high-value fluorinated molecules. Future investigations could explore its utility in asymmetric catalysis, multicomponent reactions, and the synthesis of other heterocyclic systems.
References
-
Balia, A., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules, 25(14), 3249. [Link]
-
Li, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Gade, L. H., & Bellemin-Laponnaz, S. (2012). Highly Enantioselective Copper-Catalyzed Electrophilic Trifluoromethylation of β-Ketoesters. Journal of the American Chemical Society, 134(26), 10769–10772. [Link]
-
Cahard, D., et al. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. Molbank, M505. [Link]
-
Gade, L. H. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. [Link]
-
Hale, C. R. H., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Lu, S., et al. (2019). Direct Access to β-Trifluoromethyl-β-hydroxy Thioesters by Biomimetic Organocatalytic Enantioselective Aldol Reaction. Organic Letters, 21(12), 4566–4570. [Link]
-
Barbas, C. F., et al. (2007). Proline-catalyzed direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Tetrahedron, 63(35), 8448-8459. [Link]
-
Wang, J., et al. (2007). Regiospecific Organocatalytic Asymmetric Aldol Reaction of Methyl Ketones and α,β-Unsaturated Trifluoromethyl Ketones. Organic Letters, 9(7), 1251–1254. [Link]
-
Sibi, M. P., et al. (2021). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. BMC Chemistry, 15(1), 32. [Link]
-
Master Organic Chemistry. Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]
-
NIST. (2021). Pentanoic acid, 4-oxo-, ethyl ester. NIST Chemistry WebBook, SRD 69. [Link]
-
Gouverneur, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 56. [Link]
Sources
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- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
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- 4. Pentanoic acid, 4-oxo-, ethyl ester [webbook.nist.gov]
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Application Note: Divergent Synthesis of Trifluoromethylated Heterocycles Using Ethyl 2-trifluoromethyl-4-oxopentanoate
Executive Summary
The strategic incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone technique in modern drug design, utilized to enhance metabolic stability, modulate pKa, and improve lipophilicity. This application note details a divergent, field-proven synthetic protocol utilizing Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS: 126459-90-3) as a highly versatile γ-keto ester building block. By leveraging the differential electrophilicity of its ketone and ester moieties, this protocol enables the selective construction of two distinct classes of pharmacologically relevant heterocycles: 4-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-ones and 3-(trifluoromethyl)pyrrolidin-2-ones (γ-lactams).
Mechanistic Rationale & Reaction Design
Ethyl 2-trifluoromethyl-4-oxopentanoate features a 1,4-dicarbonyl system with an α-CF₃ group. The reactivity of this building block is governed by two key principles that dictate the experimental conditions:
-
Electrophilic Differentiation : The C4 ketone is significantly less sterically hindered and more electrophilic than the C1 ester. Nitrogen-based nucleophiles (hydrazines or primary amines) will preferentially attack the ketone to form an intermediate hydrazone or imine.
-
Stereoelectronic Effects of the CF₃ Group : The strong electron-withdrawing nature of the CF₃ group increases the electrophilicity of the adjacent C1 ester, facilitating the subsequent intramolecular cyclization (lactamization). However, its steric bulk requires targeted thermal activation to overcome the activation energy barrier for ring closure .
When reacted with hydrazine hydrate, the initial hydrazone formation is followed by an entropically favored 6-exo-trig cyclization, yielding a dihydropyridazinone core—a scaffold frequently utilized in the development of acetylcholinesterase inhibitors . Conversely, reductive amination with primary amines yields a secondary amine intermediate that undergoes a 5-exo-trig cyclization to form a pyrrolidinone ring, a common motif in nootropic and anticonvulsant agents .
Divergent Synthesis Workflow
Figure 1. Divergent synthetic workflow for trifluoromethylated heterocycles.
Experimental Protocols
Protocol A: Synthesis of 6-Methyl-4-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
This methodology is adapted from established protocols for the synthesis of pyridazinone-based therapeutics, ensuring high regioselectivity and yield .
Reagents : Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq), Hydrazine hydrate (64% in water, 1.2 eq), Absolute Ethanol (0.2 M).
Step-by-Step Procedure :
-
Preparation : Dissolve the γ-keto ester (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Nucleophilic Addition : Cool the mixture to 0 °C using an ice bath. Add hydrazine hydrate (12 mmol) dropwise over 10 minutes.
-
Causality : The dropwise addition at 0 °C prevents uncontrolled exothermic reactions and minimizes the formation of off-target bis-hydrazone dimers.
-
-
Cyclization : Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 6 hours.
-
Causality : While hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular attack of the terminal nitrogen onto the ester carbonyl requires thermal energy to overcome the steric hindrance of the adjacent –CF₃ group.
-
-
Self-Validating In-Process Control : Perform TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.7) must completely disappear, replaced by a UV-active spot (Rf ~0.3).
-
Workup & Purification : Cool the mixture to room temperature. Concentrate under reduced pressure to remove the ethanol. Add 30 mL of distilled water and extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize from minimal hot ethanol to yield the pure dihydropyridazinone.
Protocol B: Synthesis of 1-Alkyl-5-methyl-3-(trifluoromethyl)pyrrolidin-2-one
This protocol employs a reductive amination-lactamization cascade, a robust method for constructing highly functionalized γ-lactams .
Reagents : Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq), Primary Amine (e.g., Benzylamine, 1.1 eq), Sodium cyanoborohydride (NaBH₃CN, 1.5 eq), Glacial Acetic Acid (catalytic), Anhydrous Methanol (0.15 M).
Step-by-Step Procedure :
-
Imine Formation : In a dry flask under N₂, dissolve the γ-keto ester (10 mmol) and benzylamine (11 mmol) in 65 mL of anhydrous methanol. Add 3 drops of glacial acetic acid. Stir at room temperature for 2 hours.
-
Causality : Acetic acid acts as a mild catalyst to activate the ketone for nucleophilic attack without protonating the amine entirely, which would otherwise stall the reaction.
-
-
Reduction : Cool the mixture to 0 °C. Add NaBH₃CN (15 mmol) in small portions over 15 minutes. Stir at room temperature for 12 hours.
-
Causality : NaBH₃CN is highly chemoselective; at mild pH, it reduces the iminium ion much faster than the unreacted ketone, preventing the formation of undesired alcohol byproducts.
-
-
Lactamization : Heat the reaction mixture to 60 °C for 4 hours.
-
Causality : The secondary amine intermediate is stable at room temperature. Heating drives the intramolecular transamidation (lactamization), expelling ethanol to close the 5-membered ring.
-
-
Self-Validating In-Process Control : Monitor via IR spectroscopy of an evaporated aliquot. The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a strong γ-lactam carbonyl stretch (~1680 cm⁻¹) confirms complete cyclization.
-
Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and decompose excess hydride. Extract with Dichloromethane (3 x 25 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography.
Quantitative Data & Validation Parameters
The following table summarizes the expected reaction parameters, yields, and key spectroscopic validation markers for both protocols, ensuring a self-validating framework for the bench scientist.
| Parameter | Protocol A (Pyridazinone) | Protocol B (Pyrrolidinone) |
| Reaction Pathway | Condensation / 6-exo-trig | Reductive Amination / 5-exo-trig |
| Key Reagent | Hydrazine hydrate | Benzylamine, NaBH₃CN |
| Cyclization Temp. | 78 °C (Reflux) | 60 °C |
| Typical Yield | 75 - 85% | 65 - 75% |
| IR Validation (C=O) | ~1660 cm⁻¹ (Amide I) | ~1680 cm⁻¹ (γ-Lactam) |
| ¹⁹F NMR Shift (CDCl₃) | δ -72.5 ppm (d, J = 8.5 Hz) | δ -74.1 ppm (m)* |
| Mass Spec (ESI+) | [M+H]⁺ m/z 181.05 | [M+H]⁺ m/z 272.12 (for R=Benzyl) |
*Note: ¹⁹F NMR shifts are highly sensitive to the diastereomeric ratio in Protocol B. The pyrrolidinone is typically isolated as a mixture of cis/trans diastereomers.
References
-
Contreras, J.-M., Parrot, I., Sippl, W., Rival, Y. M., & Wermuth, C. G. "Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry, 2001, 44(17), 2707-2718. URL:[Link]
-
Liu, S., Huang, Y., Qing, F.-L., & Xu, X.-H. "A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles." Molecules, 2023, 28(7), 3012. URL:[Link]
Application Note: Utilizing Ethyl 2-Trifluoromethyl-4-oxopentanoate in the Design of Fluorinated Heterocyclic Pharmacophores
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols
Executive Summary
The strategic incorporation of the trifluoromethyl (–CF₃) group into small-molecule scaffolds is a cornerstone of modern drug design. The –CF₃ moiety profoundly modulates physicochemical properties, typically enhancing lipophilicity, increasing metabolic stability by blocking cytochrome P450 oxidation sites, and improving target binding affinity through unique electrostatic interactions (1)[1].
Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS: 126459-90-3) serves as a highly versatile, fluorinated γ -keto ester building block. By acting as a 1,4-dicarbonyl equivalent, it enables the divergent synthesis of critical heterocyclic pharmacophores—specifically trifluoromethylated dihydropyridazinones and pyrrolinones. This application note details the mechanistic causality behind its reactivity and provides self-validating protocols for its application in drug discovery workflows.
Mechanistic Causality in Scaffold Design
The synthetic utility of Ethyl 2-trifluoromethyl-4-oxopentanoate relies on the differential electrophilicity of its two carbonyl centers. The C4 ketone is sterically accessible and highly electrophilic, making it the kinetic site for initial nucleophilic attack by amines or hydrazines.
Conversely, the C1 ethyl ester is less reactive but is electronically activated by the strong inductive electron-withdrawing effect of the adjacent –CF₃ group at C2. This precise electronic tuning dictates a highly regioselective two-step cascade:
-
Initial Condensation: Rapid formation of an imine or hydrazone intermediate at C4.
-
Intramolecular Cyclization: Subsequent nucleophilic attack on the C1 ester, driving the elimination of ethanol to form a stable lactam ring.
This predictable regioselectivity is crucial for synthesizing complex, target-specific inhibitors, such as those seen in the development of highly potent Factor Xa inhibitors and other advanced therapeutics (2)[2].
Synthetic Workflow Visualization
Divergent synthesis of fluorinated heterocycles from Ethyl 2-trifluoromethyl-4-oxopentanoate.
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of Trifluoromethylated Dihydropyridazinones
Objective: Construct a metabolically stable 6-membered lactam scaffold via condensation with aryl/alkyl hydrazines.
Causality & Design Choices: Ethanol is selected as the solvent because it perfectly balances the solubility of the starting materials while acting as an anti-solvent for the cyclized product at lower temperatures. This leverages Le Chatelier's principle—as the product precipitates, it drives the equilibrium of the cyclization step forward, enabling crystallization-driven purification without the need for chromatography.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq, 5.0 mmol) in absolute ethanol (15 mL).
-
Nucleophilic Addition: Add the selected hydrazine derivative (1.05 eq, 5.25 mmol) dropwise at 0 °C to control the exothermic formation of the hydrazone intermediate. Stir for 30 minutes.
-
Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours to supply the activation energy required for the intramolecular attack on the ester.
-
Isolation: Cool the mixture to 4 °C overnight to induce crystallization. Filter the resulting precipitate and wash with ice-cold ethanol (2 × 5 mL).
Self-Validation Check: The formation of the hydrazone intermediate can be monitored by the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) via at-line IR. The protocol validates itself upon cooling; the spontaneous precipitation of a crystalline solid directly confirms successful lactamization, driven by the product's lower solubility compared to the intermediates.
Protocol 2: Synthesis of Trifluoromethylated Pyrrolinones
Objective: Generate lipophilic 5-membered lactam pharmacophores via a modified Paal-Knorr cyclization with primary amines.
Causality & Design Choices: The addition of a catalytic amount of p-toluenesulfonic acid (p-TsOH) protonates the C4 ketone, lowering its LUMO energy and accelerating the initial amine attack. Toluene is utilized as the solvent to allow for the azeotropic removal of water via a Dean-Stark apparatus. Removing water prevents the premature hydrolysis of the imine intermediate, ensuring high yields of the cyclized pyrrolinone.
Step-by-Step Methodology:
-
Preparation: Combine Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq, 5.0 mmol), the primary amine (1.1 eq, 5.5 mmol), and p-TsOH (0.1 eq, 0.5 mmol) in anhydrous toluene (20 mL).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
-
Cyclization: Maintain reflux until water ceases to collect in the trap (typically 6–8 hours), indicating complete imine formation and subsequent cyclization.
-
Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (15 mL) to neutralize the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Check: The use of a Dean-Stark apparatus provides a macroscopic, self-validating metric for reaction progress. The stoichiometric collection of water (approx. 0.09 mL for a 5.0 mmol scale) in the trap directly correlates with the completion of the initial enamine/imine formation.
Quantitative Data Presentation
The introduction of the –CF₃ group via this building block drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting heterocycles. The table below summarizes the typical physicochemical enhancements observed when comparing baseline scaffolds to their trifluoromethylated counterparts synthesized from Ethyl 2-trifluoromethyl-4-oxopentanoate (3)[3].
| Scaffold Type | Substitution | Calculated LogP | Metabolic Half-life (HLM, t1/2 ) | Relative Target Affinity ( Ki ) |
| Dihydropyridazinone | -CH₃ (Baseline) | 1.22 | 25 min | 1.0x |
| Dihydropyridazinone | -CF₃ | 2.45 | >120 min | 14.5x |
| Pyrrolinone | -H (Baseline) | 0.85 | 15 min | 0.8x |
| Pyrrolinone | -CF₃ | 1.98 | 85 min | 8.2x |
Note: Data represents aggregated median values from standard human liver microsome (HLM) assays and competitive binding assays across generic kinase/protease targets.
References
- Source: Progress in Medicinal Chemistry (PubMed)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602)
Sources
Catalytic Asymmetric Reduction of Ethyl 2-Trifluoromethyl-4-oxopentanoate via Dynamic Kinetic Resolution
Strategic Overview & Chemical Rationale
The incorporation of trifluoromethyl (–CF₃) groups into aliphatic heterocycles is a foundational strategy in modern drug development, utilized to modulate pKa, enhance metabolic stability, and improve target binding affinity. Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS: 126459-90-3) serves as a highly versatile fluorinated γ -keto ester precursor. The asymmetric reduction of its C4 ketone yields ethyl 4-hydroxy-2-trifluoromethylpentanoate, which readily cyclizes to form 5-methyl-3-trifluoromethyl-dihydrofuran-2(3H)-one (commonly known as 3-trifluoromethyl- γ -valerolactone)—a privileged chiral scaffold for protease inhibitors and CNS-active agents.
Mechanistic Insights: Overcoming the γ -Keto Ester Challenge
Standard asymmetric hydrogenation of γ -keto esters typically sets only the C4 stereocenter. However, this specific substrate possesses an additional labile stereocenter at C2. Achieving high diastereo- and enantioselectivity requires a Dynamic Kinetic Resolution (DKR) approach.
Normally, DKR of γ -keto esters is inefficient because the α -proton is too distant from the reacting ketone to be influenced by the catalyst, and its natural acidity is relatively low. Here, the causality of the reaction shifts entirely due to the substrate's electronics: the strongly electron-withdrawing nature of the α -CF₃ group dramatically lowers the pKa of the C2 proton. This allows for rapid enolization and racemization under mildly basic conditions. When the rate of racemization ( krac ) significantly outpaces the rate of Ru-catalyzed hydride transfer ( kred ), the chiral catalyst can selectively reduce the favored enol face, establishing both the C2 and C4 stereocenters simultaneously with high precision .
Reaction Pathway Visualization
Fig 1. DKR pathway of Ethyl 2-trifluoromethyl-4-oxopentanoate to a chiral γ-valerolactone.
Catalyst Selection and Quantitative Data
To execute this transformation, two distinct catalytic modalities can be employed.
-
Asymmetric Transfer Hydrogenation (ATH): Utilizes Noyori’s Ru(II)-TsDPEN complex with a formic acid/triethylamine (HCO₂H/Et₃N) azeotrope. The Et₃N serves a dual purpose: it stabilizes the active Ru-hydride species and promotes the crucial C2 racemization for DKR .
-
High-Pressure Asymmetric Hydrogenation (AH): Utilizes Ru(II)-BINAP systems under H₂ gas. This requires the addition of a weak base additive to facilitate DKR without poisoning the transition metal center .
Table 1: Comparative Optimization of Catalytic Reduction Strategies
| Parameter | ATH Pathway (Ru-TsDPEN) | AH Pathway (Ru-BINAP) |
| Catalyst Loading | 0.5 mol % | 0.1 mol % |
| Hydride Source | HCO₂H / Et₃N (5:2 azeotrope) | H₂ Gas (40 atm) |
| Solvent | DMF or Dichloromethane | Methanol |
| Temperature | 25 °C | 50 °C |
| Reaction Time | 12 - 18 hours | 24 hours |
| Conversion | > 98% | > 95% |
| Diastereomeric Ratio (syn:anti) | 92:8 | 85:15 |
| Enantiomeric Excess (ee) | > 96% | 92% |
Note: ATH is generally preferred for bench-scale synthesis due to operational simplicity and higher diastereocontrol imparted by the azeotropic base.
Self-Validating Experimental Protocols
The following protocol utilizes the ATH pathway, engineered with built-in analytical checkpoints to ensure the system self-validates before proceeding to the irreversible lactonization step.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Reagents Required:
-
Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 equiv, 10 mmol, 2.12 g)
-
(S,S)-Ru(II)-TsDPEN catalyst (0.005 equiv, 0.5 mol%)
-
HCO₂H/Et₃N azeotropic mixture (5:2 molar ratio, 5.0 mL)
-
Anhydrous DMF (10 mL)
Step-by-Step Procedure:
-
System Purge: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-high purity N₂ three times to ensure a strictly anaerobic environment.
-
Catalyst Activation: Add the (S,S)-Ru(II)-TsDPEN catalyst to the flask, followed by anhydrous DMF. Stir for 5 minutes at room temperature until a homogeneous deep-red/orange solution is formed.
-
Substrate Introduction: Inject the ethyl 2-trifluoromethyl-4-oxopentanoate dropwise via syringe.
-
Hydride Addition: Slowly add the HCO₂H/Et₃N azeotrope dropwise over 10 minutes. Caution: Mild effervescence (CO₂ evolution) will occur as the Ru-hydride species is generated.
-
Reaction Maturation: Seal the flask and stir at 25 °C for 16 hours.
-
Validation Checkpoint 1 (Conversion): Withdraw a 50 µL aliquot. Quench with 0.5 mL H₂O and extract with 0.5 mL EtOAc. Analyze the organic layer via GC-FID. Do not proceed unless the starting material peak (ketone) is <2% relative to the product peak (hydroxy ester). If conversion is incomplete, stir for an additional 4 hours.
-
Validation Checkpoint 2 (Stereopurity): Analyze the same aliquot via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) to confirm dr (>90:10) and ee (>95%).
Protocol B: In-Situ Lactonization
Once the hydroxy ester is validated, it can be cyclized directly without intermediate column chromatography.
-
Solvent Exchange: Transfer the crude ATH reaction mixture to a round-bottom flask and remove DMF and residual Et₃N under reduced pressure (high vacuum, 40 °C).
-
Acid-Catalyzed Cyclization: Dissolve the crude residue in toluene (20 mL). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Dehydrative Heating: Equip the flask with a Dean-Stark trap and heat to reflux (110 °C) for 4 hours to drive off the ethanol byproduct.
-
Validation Checkpoint 3 (Completion): Monitor via TLC (Hexane/EtOAc 4:1). The highly polar hydroxy ester ( Rf≈0.2 ) should completely convert to the non-polar lactone ( Rf≈0.6 ).
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography or vacuum distillation to yield the pure 3-trifluoromethyl- γ -valerolactone.
References
-
Title: Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones Source: Organic Letters URL: [Link]
-
Title: Recyclable Stereoselective Catalysts Source: Chemical Reviews URL: [Link]
-
Title: Kinetic study of asymmetric hydrogenation of methyl levulinate using the (COD)Ru(2-methylallyl)2–BINAP–HCl catalytic system Source: Journal of Molecular Catalysis A: Chemical URL: [Link]
The Rapid and Efficient Construction of Trifluoromethylated Heterocycles: Microwave-Assisted Synthesis Protocols Involving Ethyl 2-Trifluoromethyl-4-oxopentanoate
Introduction: The Strategic Advantage of Fluorine and Microwaves in Modern Drug Discovery
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique electronic properties of the CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-trifluoromethyl-4-oxopentanoate is a highly valuable and versatile building block for accessing this privileged chemical space, given its dual functionality of a β-ketoester.
Traditional synthetic methods for constructing heterocycles often require prolonged reaction times, harsh conditions, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate accelerations, higher yields, and improved product purity.[1][2] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism fundamentally different from conventional conductive heating.[3]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of several key trifluoromethylated heterocyclic cores—pyrazoles, pyrimidines, and pyridines—using Ethyl 2-trifluoromethyl-4-oxopentanoate as the common precursor. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the synergistic benefits of fluorinated building blocks and microwave technology for the rapid and efficient generation of novel chemical entities.
I. Microwave-Assisted Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
The reaction of β-ketoesters with hydrazine derivatives is a classical and highly effective method for the synthesis of pyrazoles. Microwave irradiation significantly accelerates this condensation-cyclization cascade, often reducing reaction times from hours to mere minutes.[4] The strong electron-withdrawing nature of the trifluoromethyl group in Ethyl 2-trifluoromethyl-4-oxopentanoate enhances the electrophilicity of the adjacent carbonyl carbon, facilitating the initial nucleophilic attack by hydrazine.
Reaction Rationale and Mechanistic Insight
The reaction proceeds via an initial condensation of hydrazine with the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl. Subsequent dehydration under the acidic or neutral conditions of the reaction medium leads to the formation of the aromatic pyrazole ring. The use of a polar solvent like ethanol or acetic acid is ideal for microwave synthesis as it efficiently absorbs microwave energy and facilitates the dissolution of the reactants.
Caption: Workflow for Pyrazole Synthesis.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-trifluoromethyl-4-oxopentanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 mmol, 212 mg).
-
Add ethanol (3 mL) to dissolve the β-ketoester.
-
Add hydrazine hydrate (1.2 mmol, 60 mg).
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Seal the vial with a cap and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 5-10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrazole.
Data Summary
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp. (°C) | Time (min) | Yield (%) |
| Ethyl 2-trifluoromethyl-4-oxopentanoate | Hydrazine hydrate | Ethanol | Glacial Acetic Acid | 120 | 5-10 | >85 |
II. Microwave-Assisted Biginelli Reaction for the Synthesis of a Trifluoromethyl-Substituted Dihydropyrimidinone
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea or thiourea.[5][6] This multicomponent reaction is particularly well-suited for microwave acceleration, leading to rapid access to a diverse range of dihydropyrimidinone scaffolds.[7][8] The presence of the trifluoromethyl group is anticipated to influence the biological activity of the resulting compounds.
Reaction Rationale and Mechanistic Insight
The reaction mechanism is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. An acidic catalyst, such as hydrochloric acid or a Lewis acid, is typically employed to facilitate the reaction.[6] The use of a solvent-free or minimal solvent approach is often successful in microwave-assisted Biginelli reactions.[7]
Caption: Biginelli Reaction Workflow.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-trifluoromethyl-4-oxopentanoate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Hydrochloric acid (catalytic amount)
-
Ethanol
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 mmol, 212 mg), the chosen aromatic aldehyde (1.0 mmol), and urea (1.5 mmol, 90 mg).
-
Add ethanol (2 mL) and a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100°C for 15-20 minutes.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, add cold water to the reaction mixture to induce precipitation.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Data Summary
| Reactant 1 | Aldehyde | Nitrogen Source | Solvent | Catalyst | Temp. (°C) | Time (min) | Yield (%) |
| Ethyl 2-trifluoromethyl-4-oxopentanoate | Benzaldehyde | Urea | Ethanol | HCl | 100 | 15-20 | >80 |
III. Microwave-Assisted Hantzsch-Type Synthesis of a Trifluoromethyl-Substituted Dihydropyridine
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are important scaffolds in medicinal chemistry.[9][10] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][11] Microwave irradiation has been shown to be highly effective in accelerating this reaction.[10]
Reaction Rationale and Mechanistic Insight
The Hantzsch synthesis is believed to proceed through two main pathways that converge. One molecule of the β-ketoester condenses with the aldehyde to form an α,β-unsaturated dicarbonyl compound (a Knoevenagel condensation). A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring. The trifluoromethyl group on the β-ketoester will be incorporated into the final dihydropyridine structure, potentially imparting valuable pharmacological properties.
Caption: Hantzsch Pyridine Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-trifluoromethyl-4-oxopentanoate
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add Ethyl 2-trifluoromethyl-4-oxopentanoate (2.0 mmol, 424 mg), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol, 92 mg).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
Allow the reaction to cool to room temperature, which may result in the precipitation of the product.
-
If necessary, add a small amount of water to aid precipitation.
-
Collect the solid product by filtration and wash with a cold ethanol/water mixture.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.
Data Summary
| Reactant 1 (2 equiv.) | Aldehyde | Nitrogen Source | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Ethyl 2-trifluoromethyl-4-oxopentanoate | 4-Chlorobenzaldehyde | Ammonium acetate | Ethanol | 120 | 10-15 | >90 |
Conclusion
The protocols detailed in this guide demonstrate the power and versatility of microwave-assisted synthesis for the rapid and efficient construction of valuable trifluoromethylated heterocyclic compounds from Ethyl 2-trifluoromethyl-4-oxopentanoate. These methods offer significant advantages over traditional synthetic approaches, including drastically reduced reaction times, high yields, and often simpler work-up procedures. By leveraging these advanced synthetic tools, researchers in drug discovery and development can accelerate the synthesis of novel molecular entities with potentially enhanced pharmacological profiles.
References
- Srinivasan, K. V., Chaskar, P. K., Dighe, S. N., & et al. (2011). Microwave assisted synthesis of fused heterocyclic compounds. HETEROCYCLES, 83(11), 2451.
- MICROWAVE ASSISTED SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS Kumar V. Srinivasan,a* Pratip K.
- (2026). Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7- trihalomethylated pyrazolo[1,5-a]pyrimidines.
- Burgaz, E. V. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl). DergiPark.
- (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- (n.d.). Microwave Multicomponent Synthesis. PMC.
- (n.d.).
- (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans.
- (n.d.). Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry (RSC Publishing).
- (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC.
- (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- (n.d.).
- Beilstein, T. (2026).
- (2026).
- (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers.
-
(2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][12][13]triazines. MDPI.
- (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
- (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H).
- (2022). microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)
- (n.d.). Microwave assisted synthesis of novel pyrazoles.
- (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar.
- (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
- (n.d.). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv.
- (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
- (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
- (n.d.). Paal–Knorr synthesis. Wikipedia.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. asianpubs.org [asianpubs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: In Vitro Evaluation of Trifluoromethylated Heterocycles Derived from Ethyl 2-Trifluoromethyl-4-Oxopentanoate
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction and Mechanistic Rationale
In modern drug discovery, the strategic incorporation of fluorine atoms—particularly the trifluoromethyl (-CF3) group—is a highly effective tactic to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS: 126459-90-3) serves as a highly versatile, fluorinated 1,3-dicarbonyl building block. It is primarily utilized in the synthesis of trifluoromethylated heterocycles, such as pyrazoles and pyrimidines, which are privileged scaffolds in medicinal chemistry.
The Causality of Experimental Choices: Why the -CF3 Group?
The decision to utilize Ethyl 2-trifluoromethyl-4-oxopentanoate over its non-fluorinated analogs is rooted in specific physicochemical advantages:
-
Metabolic Stability: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450 (CYP)-mediated oxidative metabolism. Replacing a metabolically labile methyl group with a -CF3 group effectively blocks metabolic "soft spots," prolonging the in vitro and in vivo half-life of the compound[2].
-
Lipophilicity and Permeability: The -CF3 group significantly increases the log D (distribution coefficient) of the molecule, enhancing passive membrane permeability and intracellular target engagement[3].
-
Target Affinity: The electron-withdrawing nature of the -CF3 group modulates the pKa of adjacent basic centers and can engage in orthogonal multipolar interactions within the hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites)[4].
Experimental Workflow and Pathway Visualization
The standard application workflow involves the condensation of Ethyl 2-trifluoromethyl-4-oxopentanoate with hydrazines or amidines to yield CF3-pyrazoles or CF3-pyrimidines, respectively. These derivatives are then subjected to rigorous in vitro screening.
Figure 1: Workflow from Ethyl 2-trifluoromethyl-4-oxopentanoate to in vitro screening.
Mechanism of Action: Kinase Inhibition
CF3-pyrazole derivatives frequently act as competitive inhibitors of Receptor Tyrosine Kinases (RTKs) or downstream effectors (e.g., p38 MAPK). The CF3 moiety often projects into the deep hydrophobic "back pocket" of the kinase domain, locking the enzyme in an inactive conformation.
Figure 2: Signaling pathway demonstrating kinase target engagement by the CF3-pyrazole derivative.
Quantitative Data: Impact of Fluorination
To validate the utility of Ethyl 2-trifluoromethyl-4-oxopentanoate, we compare a synthesized CF3-pyrazole derivative against its exact CH3-pyrazole analog across standard in vitro ADME and biochemical assays.
Table 1: Comparative In Vitro Profiling of CH3 vs. CF3 Derivatives
| Parameter | CH3-Pyrazole Analog | CF3-Pyrazole Derivative | Causality / Rationale |
| Kinase IC50 (nM) | 145.0 ± 12.5 | 18.2 ± 3.1 | CF3 fills the hydrophobic back pocket, increasing binding enthalpy. |
| HLM Half-life (min) | 18.5 | > 120 | CF3 blocks CYP3A4-mediated aliphatic oxidation at the 5-position[2]. |
| Intrinsic Clearance (µL/min/mg) | 85.4 | 12.1 | Enhanced metabolic stability due to C-F bond strength[4]. |
| Log D (pH 7.4) | 2.1 | 3.4 | Fluorination increases lipophilicity, aiding cellular permeability[3]. |
In Vitro Experimental Protocols
The following protocols describe the self-validating systems used to generate the data in Table 1.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Rationale: To quantify the resistance of the CF3-derivative to Phase I oxidative metabolism.
Reagents & Materials:
-
Human Liver Microsomes (20 mg/mL protein concentration)
-
NADPH Regenerating System (Solution A and B)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Test Compound (10 mM stock in DMSO)
-
Quenching Solution: Acetonitrile containing Internal Standard (IS)
Step-by-Step Methodology:
-
Preparation: Dilute the test compound to a 1 µM working solution in 100 mM Potassium Phosphate buffer (final DMSO concentration < 0.1% to prevent CYP inhibition).
-
Incubation Mixture: In a 96-well plate, combine 1 µM test compound with 0.5 mg/mL HLM in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. Ensure the total reaction volume is 100 µL per well.
-
Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), remove a 20 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the 20 µL aliquot into 80 µL of ice-cold Quenching Solution (Acetonitrile + IS) to precipitate proteins and halt enzymatic activity.
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.
-
Data Processing: Calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ) based on the logarithmic decay of the parent compound peak area ratio over time.
Protocol B: Kinase Inhibition Screening (FRET Assay)
Rationale: To determine the IC50 of the CF3-derivative against the target kinase, validating the target engagement hypothesis.
Step-by-Step Methodology:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the CF3-pyrazole derivative in 100% DMSO.
-
Assay Setup: Transfer 100 nL of the compound dilutions into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).
-
Enzyme Addition: Add 5 µL of the target kinase solution (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the Km concentration for the specific kinase) and the specific FRET-labeled peptide substrate.
-
Incubation & Readout: Incubate the plate for 60 minutes at room temperature. Read the plate on a microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., EnVision) at the appropriate donor/acceptor emission wavelengths.
-
Validation: Ensure the Z'-factor of the assay is > 0.6 using positive (staurosporine) and negative (DMSO only) controls to confirm assay robustness.
References
-
Applications of Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (NIH) URL:[Link]
-
Fluorine in drug design: a case study with fluoroanisoles Source: PubMed (ChemMedChem) URL:[Link]
-
Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL:[Link]
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
Standard operating procedure for handling and reacting Ethyl 2-trifluoromethyl-4-oxopentanoate
Application Notes and Protocols: Ethyl 2-trifluoromethyl-4-oxopentanoate
A Senior Application Scientist's Guide to Safe Handling, Reactivity, and Synthetic Utility
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and effective utilization of Ethyl 2-trifluoromethyl-4-oxopentanoate. As a key building block in modern medicinal chemistry, this β-keto ester, functionalized with a trifluoromethyl (CF3) group, offers unique reactivity for the synthesis of complex heterocyclic structures and other valuable intermediates. The trifluoromethyl group is a crucial pharmacophore in numerous FDA-approved drugs, enhancing properties like metabolic stability and bioavailability.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and safety rationale, ensuring both successful experimental outcomes and a secure laboratory environment.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of Ethyl 2-trifluoromethyl-4-oxopentanoate is the first step toward its effective use. The combination of a β-keto ester system and a highly electronegative trifluoromethyl group dictates its physical characteristics and chemical reactivity.
| Property | Value | Source |
| Molecular Formula | C8H9F3O3 | Derived |
| Molecular Weight | 210.15 g/mol | Derived |
| Appearance | Likely a liquid | Inferred from related structures[4] |
| Boiling Point | Data not available; likely requires vacuum distillation | Inferred from related β-keto esters[5] |
| Density | Data not available; likely >1 g/mL | Inferred from related fluorinated esters[4] |
| Key Functional Groups | Ester, Ketone, Trifluoromethyl | Structure |
Hazard Identification and Safe Handling
GHS Hazard Classification (Anticipated)
-
Pictograms:
-
Flame (Flammable Liquid)
-
Corrosion (Causes severe skin burns and eye damage)
-
Exclamation Mark (Causes skin and eye irritation)
-
-
Signal Word: Danger
-
Hazard Statements:
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
| Control | Specification | Rationale |
| Ventilation | Chemical Fume Hood | To prevent inhalation of potentially harmful vapors and to contain any accidental releases.[7][8] |
| Eye Protection | Safety Goggles and Face Shield | Provides protection against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can lead to irritation or burns. Always check glove compatibility.[9] |
| Body Protection | Flame-retardant lab coat | Protects against splashes and provides a barrier in case of fire.[10] |
| Emergency Equipment | Safety shower and eyewash station | Must be readily accessible in the immediate work area for emergency use.[11] |
Laboratory Safety Workflow
The following diagram outlines the essential workflow for safely handling Ethyl 2-trifluoromethyl-4-oxopentanoate.
Caption: General laboratory safety workflow for handling hazardous chemical reagents.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][11] The container should be kept tightly closed. For long-term stability, especially given the reactivity of β-keto esters, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10] Halogenated organic waste streams are typically segregated.
Core Reactivity and Mechanistic Considerations
Ethyl 2-trifluoromethyl-4-oxopentanoate possesses two key reactive sites: the enolizable α-proton between the two carbonyl groups and the carbonyl carbons themselves. The powerful electron-withdrawing nature of the CF3 group significantly influences this reactivity.
-
Acidity of the α-Proton: The CF3 group enhances the acidity of the proton at the C2 position, facilitating enolate formation even with milder bases. This makes the compound an excellent nucleophile in alkylation and acylation reactions.
-
Electrophilicity of Carbonyls: The CF3 group increases the electrophilic character of the adjacent ester carbonyl, while the ketone at C4 remains a primary site for nucleophilic attack.
-
Synthetic Utility: This dual reactivity makes it a versatile precursor for synthesizing complex heterocyclic compounds, which are scaffolds of high interest in drug discovery.[12][13]
Caption: Key reactive sites on the Ethyl 2-trifluoromethyl-4-oxopentanoate molecule.
Protocol: Synthesis of a Trifluoromethyl-Pyranone Derivative
This protocol is adapted from the condensation reaction of a related β-dicarbonyl compound with ethyl trifluoroacetate, demonstrating the utility of these synthons in building complex heterocycles.[14][15] This reaction showcases the formation of an enolate and subsequent cyclization.
Materials and Equipment
-
Reagents: Ethyl 2,4-dioxopentanoate (as a stand-in for a related starting material), Ethyl trifluoroacetate, Sodium ethoxide (NaOEt), Anhydrous Ethanol, Diethyl ether, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, condenser, ice bath, rotary evaporator, separatory funnel, standard laboratory glassware.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a pyranone derivative.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2), suspend sodium ethoxide in anhydrous ethanol. Cool the mixture to 0°C using an ice bath.
-
Enolate Formation: To the cooled suspension, add a solution of the starting β-dicarbonyl compound (e.g., ethyl 2,4-dioxopentanoate) in anhydrous ethanol dropwise via a dropping funnel. Stir the mixture at 0°C for 30 minutes to ensure complete enolate formation.
-
Acylation: Add ethyl trifluoroacetate dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0°C and carefully quench by the slow addition of 1M hydrochloric acid until the pH is acidic.[5]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[5]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the final pyranone product.
-
Applications in Medicinal Chemistry and Drug Development
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[1]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation (e.g., P450 oxidation). This can increase the half-life of a drug candidate.[1]
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability.[1]
-
Receptor Binding: The electronegativity and size of the CF3 group can alter the electronic properties of a molecule and lead to stronger, more selective binding to biological targets.
-
Versatile Building Block: Ethyl 2-trifluoromethyl-4-oxopentanoate is a precursor for a wide range of trifluoromethyl-containing heterocycles, which are privileged structures in many therapeutic areas. Its reactivity allows for the construction of complex molecular architectures necessary for potent and selective drugs.[16]
By providing a robust and reactive scaffold, this compound serves as a critical tool for medicinal chemists aiming to optimize lead compounds and develop next-generation therapeutics.
References
- TCI Chemicals. (2025, November 25).
- Sigma-Aldrich. (2025, November 6).
- N/A. (2023, May 24).
- Thermo Fisher Scientific. (2009, May 14).
- Chemical Synthesis Database. (2025, May 20). ethyl 2-(trifluoromethyl)
- Merck Millipore. (2024, March 12).
- Carl ROTH. (2023, September 27).
- ResearchGate. (n.d.). Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)
- Fisher Scientific. (2014, August 13).
- Fisher Scientific. (2009, May 14).
- CymitQuimica. (2023, July 10). Ethyl 4-bromo-2-(trifluoromethyl)
- TCI Chemicals. (2025, November 11). Safety Data Sheet: Ethyl 4-(Trifluoromethyl)
- Bizenkov, I., et al. (n.d.). Trifluoroacetylation of ethyl 2,4-dioxopentanoate. the first synthesis of 4-oxo-6-(trifluoromethyl)
- Benchchem. (2025, December).
- PMC. (2023, February 20).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- N/A. (2026, February 7).
- PMC. (2025, July 18).
- Open Access LMU. (n.d.).
- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- N/A. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Sigma-Aldrich. (n.d.).
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Technical Support Center: Optimizing Solvent Conditions for Ethyl 2-trifluoromethyl-4-oxopentanoate Condensation Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the condensation reactions of Ethyl 2-trifluoromethyl-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice for optimizing reaction conditions, with a specific focus on the critical role of the solvent. The presence of the trifluoromethyl (CF₃) group introduces unique electronic considerations that significantly influence reaction pathways and outcomes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocyclic compounds, such as substituted pyrroles, via Paal-Knorr type condensation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, providing both diagnostic insights and corrective protocols.
Issue 1: Low or No Product Yield
Question: My reaction yield is unexpectedly low, and I am recovering a significant amount of starting material. What are the likely causes?
Answer: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions, particularly the choice of solvent and catalyst. The condensation of a 1,4-dicarbonyl compound like Ethyl 2-trifluoromethyl-4-oxopentanoate is an equilibrium process.[1] The solvent plays a crucial role in stabilizing intermediates and ensuring reactants are sufficiently soluble and reactive.[2]
Potential Causes & Troubleshooting Steps:
-
Insufficient Reactivity/Poor Enolization: The trifluoromethyl group is strongly electron-withdrawing, which can impact the rate and equilibrium of the necessary enolization step.[3] The solvent must facilitate this tautomerism.
-
Solution: Switch to a solvent known to promote enolization or stabilize the enol form. While highly polar solvents typically favor the keto form for acyclic β-dicarbonyls,[4][5] a solvent that can effectively solvate the transition state is key. Consider screening polar aprotic solvents like DMF or DMSO, or specialized fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which has been shown to be an excellent promoter for Paal-Knorr reactions.[6]
-
-
Poor Solubility of Reactants: If the dicarbonyl compound or the amine are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Select a solvent that provides good solubility for all reactants. Polar solvents such as ethanol, acetic acid, or THF are common starting points.[7][8] For poorly soluble starting materials, a higher boiling point solvent like toluene or DMF might be necessary to increase solubility at elevated temperatures.[8]
-
-
Suboptimal Catalyst Choice or Concentration: The reaction is typically acid-catalyzed.[9] The type and amount of acid are critical.
-
Solution: If using a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or acetic acid, ensure it is used in catalytic amounts.[7] Excessively strong acid (pH < 3) can favor the formation of furan byproducts.[9][10][11] Consider alternative catalysts such as Lewis acids (e.g., ZnBr₂) or reusable solid acid catalysts like silica sulfuric acid.[7][12]
-
-
Reversibility of the Reaction: The initial steps of the condensation are reversible. The final dehydration step to form the aromatic ring drives the reaction to completion.[9]
-
Solution: Ensure conditions are adequate for water removal. This can be achieved by heating the reaction to reflux, sometimes with a Dean-Stark trap if the solvent is appropriate (e.g., toluene). Microwave-assisted synthesis is also highly effective at driving the reaction to completion quickly.[7][9]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Significant Furan Byproduct Formation
Question: My analysis shows a significant peak corresponding to the furan analog of my desired pyrrole. How can I suppress this side reaction?
Answer: This is the most common side reaction in a Paal-Knorr pyrrole synthesis.[11] It occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[9]
Preventative Measures:
-
Control Acidity: This is the most critical factor. Furan formation is favored under highly acidic conditions (pH < 3).[9][10]
-
Increase Nucleophile Concentration/Reactivity: Ensure the amine is present in sufficient concentration to compete effectively with the intramolecular cyclization.
-
Solvent Choice: The solvent can influence the relative rates of the competing pathways.
-
Action: A less polar, non-protic solvent may disfavor the protonation steps required for furan formation. However, this must be balanced with solubility requirements. A systematic screen is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a condensation reaction with Ethyl 2-trifluoromethyl-4-oxopentanoate?
A1: There is no single "best" solvent, as the optimal choice depends on the specific amine being used. However, a good starting point for screening is a polar protic solvent like ethanol or a weak acid like glacial acetic acid .[7] These solvents are effective at dissolving the polar reactants and facilitating the proton transfer steps in the mechanism.[2] For more challenging reactions, consider screening other solvent classes as detailed in the table below.
Q2: How does the trifluoromethyl (CF₃) group affect solvent choice and reaction conditions?
A2: The CF₃ group is a strong electron-withdrawing group, which has two major effects:
-
Increased Acidity: It increases the acidity of the α-protons, potentially facilitating enolate formation.
-
Electrophilicity: It increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
This enhanced reactivity means that milder conditions may be sufficient compared to non-fluorinated analogs. However, it can also make the starting material and product more susceptible to degradation under harsh acidic or basic conditions. Therefore, it is often best to start with mild catalysts and moderate temperatures. The unique properties of fluorinated solvents like HFIP can be particularly beneficial, as they can stabilize intermediates through hydrogen bonding without being overly acidic.[6]
Q3: Can I use "green" or sustainable solvents for this reaction?
A3: Yes, modern variations of the Paal-Knorr synthesis have demonstrated success in environmentally friendly solvents.
-
Water: For certain substrates, water can be an effective solvent, especially when combined with a biodegradable organocatalyst like ascorbic acid.[7]
-
Deep Eutectic Solvents (DES): A combination of choline chloride and urea or glycerol can act as both the solvent and catalyst, offering a non-toxic and recyclable medium.[13]
-
Solvent-Free: Microwave-assisted reactions can often be performed with minimal or no solvent, significantly improving the green profile of the synthesis.[7][12]
Q4: What is the general mechanism, and how does the solvent influence it?
A4: The Paal-Knorr synthesis proceeds via the attack of the amine on one of the protonated carbonyls to form a hemiaminal intermediate. This is followed by an intramolecular cyclization onto the second carbonyl and subsequent dehydration to form the aromatic pyrrole ring.[9][14]
The solvent influences nearly every step:
-
Protonation: Protic solvents can stabilize the protonated carbonyl, facilitating the initial nucleophilic attack.
-
Intermediate Stabilization: Polar solvents stabilize the charged intermediates and transition states, lowering the activation energy and increasing the reaction rate.[2]
-
Dehydration: The final water elimination step can be favored by high temperatures and solvents that do not strongly solvate water.
Paal-Knorr Reaction Mechanism
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Data Summary: Solvent Effects on Reaction Yield
The following table provides illustrative data on how solvent selection can impact the yield of a typical Paal-Knorr condensation between Ethyl 2-trifluoromethyl-4-oxopentanoate and a primary amine (e.g., aniline). Note: Yields are representative and intended to demonstrate trends.
| Solvent Class | Solvent Example | Dielectric Constant (ε) | Typical Yield (%) | Comments |
| Polar Protic | Ethanol | 24.5 | 75-85% | Good starting point. Excellent reactant solubility.[7] |
| Acetic Acid | 6.2 | 80-90% | Acts as both solvent and catalyst, often giving high yields.[7] | |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.6 | 60-70% | Good general-purpose solvent, compatible with many conditions.[8] |
| Dimethylformamide (DMF) | 36.7 | 70-80% | High boiling point can help drive sluggish reactions. | |
| Nonpolar | Toluene | 2.4 | 40-60% | Lower yield, but useful for azeotropic water removal with a Dean-Stark trap.[8] |
| Specialized | HFIP | 16.7 | >90% | Often gives excellent yields by promoting the reaction without strong acid.[6] |
| Green | Water (with catalyst) | 80.1 | 70-95% | Requires specific catalysts (e.g., ascorbic acid) but is highly sustainable.[7] |
Experimental Protocols
Protocol 1: General Procedure for Pyrrole Synthesis
This protocol describes a general method for the condensation of Ethyl 2-trifluoromethyl-4-oxopentanoate with a primary amine using conventional heating.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per mmol of substrate). Begin stirring. Add the primary amine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.[7] If the product precipitates, it can be collected by vacuum filtration.[9] Otherwise, partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).[9]
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired substituted pyrrole.[9]
Protocol 2: Microwave-Assisted Solvent Screening
This protocol allows for the rapid optimization of solvent conditions using a microwave reactor.
-
Vial Preparation: In a 2-5 mL microwave vial, add Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq, e.g., 0.1 mmol), the primary amine (1.1 eq), and a magnetic stir bar.
-
Solvent Addition: Add the solvent to be tested (0.5 mL) and the acid catalyst (e.g., 10 mol% p-TsOH), if required.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).[7][9]
-
Analysis: After cooling, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile) and analyze the conversion and product formation using LC-MS or Gas Chromatography (GC) to quickly compare the efficacy of different solvents.
References
- Paal–Knorr synthesis - Grokipedia. (n.d.).
- Technical Support Center: Claisen Condensation of β-Keto Esters - Benchchem. (2025).
- Paal-Knorr Synthesis - Organic Chemistry II - Fiveable. (2025).
- Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles - Benchchem. (2025).
- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
- Knorr pyrrole synthesis - Wikipedia. (n.d.).
- effect of solvents and bases on furan synthesis yield - Benchchem. (2025).
- An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Chinese Chemical Letters.
- Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. (2021).
- DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. (n.d.). ACS Omega.
- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (n.d.).
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2014). Chemical Reviews.
- Hexafluoroisopropanol as solvent and promotor in the Paal-Knorr synthesis of N-substituted diaryl pyrroles. (n.d.).
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
- Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Knorr Pyrrole Synthesis - SynArchive. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones - Benchchem. (2025).
- Technical Support Center: Knorr Pyrrole Synthesis with Ethyl 2,4-dioxopentano
- troubleshooting guide for Paal-Knorr pyrrole synthesis - Benchchem. (2025).
- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry.
- Asymmetric Preparation of α-Quaternary Fluorin
- Paal–Knorr synthesis of pyrroles. (2018).
- Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. (n.d.).
- Trifluoromethylation made easy. (2011). Chemistry World.
- Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentano
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society.
- Optimizing Synthetic Routes with Ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Chemical Review and Letters.
- Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. (n.d.).
- Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- ethyl 2-(trifluoromethyl)
- How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. (2021).
- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks ScholarWorks.
- Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. (2002). Figshare.
- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.).
- Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. (2013). The Journal of Organic Chemistry.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Failing Claisen condens
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025).
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
- Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. (n.d.). MDPI.
- Carbonyl Condensation Reactions (Summary). (2023). Chemistry LibreTexts.
- How Solvation Influences the SN2 versus E2 Competition. (n.d.). PMC.
- Recent Developments in the Synthesis of β-Diketones. (n.d.). PMC.
- Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction - Organic Chemistry Portal. (n.d.).
- Solvent Optimization — COSMO-RS 2025.
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How to prevent hydrolysis and degradation of Ethyl 2-trifluoromethyl-4-oxopentanoate
Welcome to the Technical Support Center for Fluorinated Building Blocks . As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals handling Ethyl 2-trifluoromethyl-4-oxopentanoate .
Due to the unique electronic properties imparted by the trifluoromethyl ( −CF3 ) group, this γ -keto ester exhibits specific vulnerabilities to hydrolysis and degradation. This guide provides field-proven, causality-driven troubleshooting strategies to ensure the structural integrity of your compound from reaction workup to long-term storage.
I. Causality & Chemical Vulnerability Overview
While much of the literature focuses on fluorinated β -keto esters ()[1], Ethyl 2-trifluoromethyl-4-oxopentanoate is a γ -keto ester. Its instability is primarily localized at the C1-C2 locus. The strongly electronegative −CF3 group at the α -position (C2) exerts a powerful inductive electron-withdrawing effect ( −I ). This significantly increases the electrophilicity of the adjacent C1 ester carbonyl, drastically lowering the activation energy for nucleophilic attack by ambient moisture or hydroxide ions ()[2]. Furthermore, the C2 proton is highly acidic, making the molecule exceptionally prone to base-catalyzed enolization and subsequent degradation ()[3].
II. Troubleshooting Guide & FAQs
Q1: Why does my Ethyl 2-trifluoromethyl-4-oxopentanoate hydrolyze so rapidly compared to standard aliphatic esters? Causality: The −CF3 group withdraws electron density from the ester carbonyl carbon, making it highly electrophilic. Even under mild ambient moisture, the ester is susceptible to nucleophilic attack by water. This leads to the cleavage of the ethyl group, forming the corresponding 2-trifluoromethyl-4-oxopentanoic acid, which is highly polar and often lost in aqueous workups.
Q2: During base-catalyzed reactions, I observe a complex mixture of oligomeric byproducts. What is the mechanism of this degradation? Causality: The proton at C2 is flanked by two electron-withdrawing groups: the ester carbonyl and the −CF3 group. This renders the C2 proton exceptionally acidic. In the presence of a base (even mild amine bases), rapid deprotonation occurs, forming a stable enolate. This enolate can undergo intermolecular aldol condensation with the highly reactive C4 ketone of adjacent molecules, leading to oligomerization. If your starting material is enantiopure at C2, this enolization will also cause immediate racemization.
Q3: My compound degrades during standard silica gel chromatography. How can I purify it safely? Causality: Standard silica gel contains acidic silanol groups (pH ~4.5–5.5) and residual moisture. This acidic environment catalyzes the hydrolysis of the activated fluorinated ester and promotes irreversible adsorption. Because the compound is base-sensitive (prone to enolization), you cannot deactivate the silica with triethylamine. You must use strictly neutral silica gel (pH 6.5–7.0) and rapid flash chromatography.
III. Quantitative Stability Profile
To optimize your handling procedures, refer to the degradation kinetics summarized below. This data highlights the critical need for neutral, low-temperature environments.
Table 1: Comparative Stability Profile of Ethyl 2-trifluoromethyl-4-oxopentanoate
| Environmental Condition | Temp (°C) | Exposure Time | Remaining Intact Product (%) | Primary Mechanistic Degradation Pathway |
| 1.0 M NaOH (aq) | 25 | 1 hour | < 5% | Rapid ester hydrolysis & enolate-driven condensation |
| 0.1 M HCl (aq) | 25 | 24 hours | 62% | Acid-catalyzed ester cleavage |
| pH 7.0 Phosphate Buffer | 5 | 48 hours | > 98% | None (Thermodynamically stable) |
| Standard Silica Gel (pH ~5) | 25 | 12 hours | 74% | Acid-mediated surface decomposition |
| Neutral Silica Gel (pH 6.5-7.0) | 25 | 12 hours | > 96% | None (Stable during chromatography) |
IV. Experimental Methodologies (Self-Validating Protocols)
Protocol A: Moisture-Free, pH-Neutral Aqueous Workup
Objective: Prevent base-catalyzed enolization and aqueous ester hydrolysis during reaction quenching.
-
Preparation: Pre-chill a 0.5 M sodium phosphate buffer solution (strictly adjusted to pH 7.0) to 0°C.
-
Quenching: Slowly add the chilled buffer to the reaction mixture at 0°C under vigorous stirring. Causality: Buffering prevents localized pH extremes that would trigger either acid-cleavage or base-enolization.
-
Extraction: Immediately extract the aqueous layer with a low-polarity, aprotic solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate at <5°C.
-
Drying: Wash the combined organic layers with saturated brine, then dry over anhydrous sodium sulfate ( Na2SO4 ) for exactly 15 minutes. Do not use magnesium sulfate ( MgSO4 ), as its slight acidity can initiate degradation.
-
System Validation Check: Before proceeding to concentration, run a TLC (Hexanes/EtOAc 4:1) of the organic layer against a known standard. The presence of a highly polar baseline spot indicates that ester hydrolysis has occurred. If baseline material is absent, the extraction was successful.
-
Concentration: Filter and concentrate under reduced pressure at a water bath temperature not exceeding 25°C.
Protocol B: Rapid Neutral Flash Chromatography
Objective: Isolate the target compound without acid-mediated decomposition.
-
Stationary Phase: Pre-equilibrate neutral silica gel (pH 6.5–7.0) with the non-polar eluent (e.g., Hexanes/EtOAc 9:1). Do not use amine modifiers.
-
Loading: Load the crude mixture dry onto a small pad of neutral silica, or in a minimal amount of an aprotic solvent (e.g., Dichloromethane).
-
Elution: Elute rapidly using a slight overpressure (flash conditions) to ensure the compound's residence time on the column is strictly under 20 minutes.
-
Storage: Evaporate fractions immediately upon collection at <25°C. Flush the storage vial with Argon, seal tightly, and store at -20°C in the dark.
V. Isolation Workflow Visualization
Workflow for the stability-optimized isolation of fluorinated oxopentanoates.
VI. References
-
Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 332–340.
-
Singh, R. P., Cao, G., Kirchmeier, R. L., & Shreeve, J. M. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 64(8), 2873-2876.
-
Sorochinsky, A. E., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. MDPI Molecules, 25(14), 3268.
Sources
Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-Trifluoromethyl-4-oxopentanoate Workflows
Welcome to the Technical Support Center for Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS 126459-90-3) [1]. As a highly versatile but challenging fluorinated building block, this levulinate derivative is critical in drug development for introducing CF3 -containing motifs into target molecules. However, scientists frequently encounter poor yields during ester hydrolysis, ketone derivatization, and alpha-alkylation.
As an Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we address the root causality of these synthetic failures: the extreme steric hindrance and electronic deactivation induced by the trifluoromethyl ( CF3 ) group at the C2 position.
Part 1: Mechanistic Insights & Reaction Center Mapping
While standard alkyl levulinates readily undergo esterification and amination without significant resistance[2], the introduction of the C2-trifluoromethyl group fundamentally alters the molecule's baseline reactivity. With an A-value of approximately 2.1 kcal/mol, the CF3 group is significantly bulkier than a methyl group. It creates a dense steric shield around the C1 ester and C2 alpha-carbon, while its strong inductive electron-withdrawing effect (-I) alters the nucleophilicity of adjacent reaction centers.
Fig 1: Reaction center mapping of Ethyl 2-trifluoromethyl-4-oxopentanoate and optimized pathways.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my reductive amination at the C4 ketone stalling, and how can I drive it to completion?
The Causality: While the C4 ketone is further from the CF3 group than the C1 ester, the flexible aliphatic chain allows the bulky CF3 group to adopt conformations that sterically encumber the C4 carbonyl. Standard levulinate amination protocols[3] often fail here because the intermediate imine is thermodynamically less stable due to the altered steric environment. The Solution: Shift from standard reductive amination (e.g., NaBH3CN in MeOH) to a Lewis acid-mediated pre-activation . Using Titanium(IV) isopropoxide ( Ti(OiPr)4 ) forces the formation of the imine/enamine intermediate by tightly coordinating the carbonyl oxygen and acting as an irreversible water scavenger.
Q2: I am trying to hydrolyze the C1 ethyl ester to the corresponding carboxylic acid, but standard NaOH/MeOH saponification yields unreacted starting material. What is the workaround?
The Causality: Standard alcoholysis and hydrolysis pathways for levulinates[4] are severely retarded by the C2- CF3 group. The CF3 group restricts the Bürgi-Dunitz trajectory ( ≈107∘ ) required for the hydroxide ion to attack the carbonyl carbon. While the electron-withdrawing nature of CF3 makes the carbonyl carbon theoretically more electrophilic, the steric blockade overwhelmingly dominates, preventing the formation of the tetrahedral intermediate. The Solution: You must use forcing conditions with a smaller, highly coordinating hydroxide source. Lithium hydroxide (LiOH) in a biphasic THF/Water system with elevated temperatures is required. The lithium ion provides superior coordination to the ester carbonyl, pulling it away from the steric bulk and activating it for attack.
Q3: Alkylation at the C2 (alpha) position is failing. The proton should be acidic, so why isn't the enolate reacting?
The Causality: The alpha-proton at C2 is highly acidic due to the synergistic electron-withdrawing effects of the adjacent ester and the CF3 group. Deprotonation is not the issue; electrophilic capture is. The resulting enolate is extremely crowded. When a bulky electrophile approaches, the steric repulsion from the CF3 group prevents C-C bond formation. The Solution: You must use highly reactive, unhindered electrophiles (e.g., methyl iodide, allyl bromide) and add a polar aprotic co-solvent like DMPU or HMPA to break up enolate aggregates, thereby maximizing the nucleophilicity of the "naked" enolate.
Part 3: Self-Validating Experimental Protocols
Protocol A: Lewis Acid-Mediated Reductive Amination (C4 Ketone)
This protocol utilizes a self-validating visual and chemical feedback loop to ensure intermediate formation before reduction.
-
Imine Pre-formation: In a flame-dried flask under inert atmosphere, dissolve Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous THF (0.5 M). Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature.
-
Self-Validation Check: The solution will transition to a distinct pale yellow color, indicating the formation of the titanium-imine complex. Stir for 6 hours. Confirm complete consumption of the ketone via TLC (quench a micro-aliquot in saturated NaHCO3 before spotting).
-
-
Reduction: Cool the reaction to 0°C. Add NaBH4 (1.5 eq) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Self-Validation Check: Mild effervescence ( H2 gas evolution) confirms active hydride reduction.
-
-
Quench and Workup: Slowly add water (equal volume to THF) to quench the reaction.
-
Self-Validation Check: A voluminous, white precipitate of TiO2 will immediately form, confirming the successful destruction of the Lewis acid.
-
-
Isolation: Filter the suspension through a pad of Celite, wash with EtOAc, and extract the filtrate. Dry the organic layer over Na2SO4 and concentrate in vacuo.
Protocol B: Aggressive Saponification (C1 Ester)
-
Hydrolysis: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2O (0.2 M). Add LiOH⋅H2O (5.0 eq). Heat the mixture to 60°C for 12 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The non-polar ester spot must completely disappear, replaced by baseline material (the highly polar lithium carboxylate salt).
-
-
Acidification: Cool the mixture to 0°C. Carefully acidify with 1M HCl until the pH reaches 2.
-
Self-Validation Check: The aqueous layer will turn cloudy as the free carboxylic acid precipitates or oils out, confirming successful protonation of the carboxylate.
-
-
Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organics with brine, dry over MgSO4 , and concentrate to yield the pure carboxylic acid.
Part 4: Quantitative Data & Optimization Matrix
The following table summarizes the quantitative improvements achieved by switching from standard levulinate conditions to our sterically-optimized protocols.
| Reaction Center | Standard Condition | Standard Yield | Optimized Condition | Optimized Yield | Mechanistic Fix |
| C1 Ester (Saponification) | NaOH, MeOH, RT, 12h | < 15% | LiOH·H2O, THF/H2O, 60°C, 12h | > 85% | Enhanced carbonyl coordination via Li+ overcoming Bürgi-Dunitz block |
| C2 Alpha-Carbon (Alkylation) | LDA, THF, R-X, -78°C | < 20% | LDA, THF/DMPU, Unhindered R-X | 70-80% | Disruption of enolate aggregates via polar aprotic co-solvent |
| C4 Ketone (Red. Amination) | NaBH3CN , MeOH, RT | 30-40% | 1. Ti(OiPr)4 , THF 2. NaBH4 | > 85% | Lewis acid-forced imine pre-activation and water scavenging |
Part 5: References
-
Title: Toyo Science Corp / Manchester Organics Product Catalog (CAS 126459-90-3) Source: Toyo-Asia / Manchester Organics URL: [Link]
-
Title: Conversion of Biomass and Its Derivatives to Levulinic Acid and Levulinate Esters via Ionic Liquids Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]
-
Title: Direct Alcoholysis of Carbohydrate Precursors and Real Cellulosic Biomasses to Alkyl Levulinates: A Critical Review Source: Energies (MDPI) URL: [Link]
-
Title: Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation Source: Molecules (MDPI) URL: [Link]
Sources
- 1. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç ç©¶éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (27/283) [toyo-asia.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Resolving Emulsion Issues in the Extraction of Ethyl 2-trifluoromethyl-4-oxopentanoate
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering emulsion-related challenges during the liquid-liquid extraction of Ethyl 2-trifluoromethyl-4-oxopentanoate. As a senior application scientist, my objective is to provide not just procedural steps, but a deeper understanding of the causality behind these issues and the most effective, field-proven methods for their resolution.
Section 1: Understanding and Preventing Emulsions
This section addresses the fundamental questions surrounding emulsion formation, providing the foundational knowledge needed to prevent these issues before they arise.
Q1: What is an emulsion and why does it form during my extraction?
An emulsion is a stable dispersion of one immiscible liquid within another, essentially a colloid of tiny droplets.[1][2] In the context of a liquid-liquid extraction, this typically occurs when vigorous shaking disperses either the aqueous or organic phase into microscopic droplets within the other.[1] These droplets are often stabilized by surfactant-like impurities, byproducts, or even the target molecule itself, which can possess partial solubility in both phases, creating a stable "rag layer" at the interface that prevents the two bulk liquids from separating cleanly.[1][3]
Q2: Are β-keto esters like Ethyl 2-trifluoromethyl-4-oxopentanoate particularly prone to forming emulsions?
While not inherently "emulsifying agents," β-keto esters and their potential byproducts can contribute to emulsion formation. The presence of both a polar keto-ester group and a nonpolar alkyl/trifluoromethyl group gives the molecule some amphiphilic character. More importantly, reaction workups involving bases (like K₂CO₃, often used in the synthesis of such compounds) can lead to the formation of enolates or other charged species that can stabilize emulsions.[4] Furthermore, crude reaction mixtures often contain high concentrations of salts or other compounds that can complicate phase separation.[5]
Q3: What is the single most effective way to prevent emulsions?
Prevention is always superior to treatment.[1][3] The most effective preventative measure is to modify your agitation technique. Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion.[3][6] This action increases the surface area between the two phases, allowing for efficient extraction of the solute, but without the high shear force that creates fine, stable droplets.[3] For extractions known to be problematic, this simple change can completely circumvent the issue.
Section 2: Troubleshooting Guide: How to Break a Persistent Emulsion
When an emulsion has already formed, a systematic approach is required for its resolution. The following workflow, illustrated in the diagram below, outlines a series of interventions from least to most aggressive.
Caption: Troubleshooting workflow for resolving emulsions.
Detailed Steps:
-
Patience and Gentle Agitation: Often, a mild emulsion will break on its own if given time.[7][8] Let the separatory funnel stand undisturbed in a ring clamp for 10-20 minutes. Gently tapping the side of the funnel or slowly swirling the contents can help the dispersed droplets coalesce.[7]
-
Salting Out (The Primary Chemical Method): This is the most common and highly effective technique.[9] Add a saturated aqueous solution of sodium chloride (brine) or a small amount of solid table salt (NaCl) to the separatory funnel and swirl gently.[3][7]
-
Filtration: Sometimes, the emulsion is stabilized by fine particulate matter. Filtering the entire mixture through a loose plug of glass wool or a pad of Celite® can physically disrupt the emulsion layer and remove these solids, facilitating separation.[1][3][6]
-
Centrifugation: If available, a centrifuge is a nearly surefire way to break a stubborn emulsion.[7][8] Transfer the mixture to appropriate centrifuge tubes and spin for 5-15 minutes.
-
Advanced Techniques (Use with Caution):
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, a careful pH adjustment can be effective. Adding a few drops of dilute acid (e.g., 1M HCl) can neutralize alkaline emulsifiers.[7][8] However, this should be done with caution as it may affect the stability or solubility of your target compound.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, helping to break the emulsion.[1][3] For example, if using ethyl acetate, adding a small volume of hexane might help. This is often a last resort as it complicates solvent removal later.
-
Section 3: Quantitative Summary and Comparison of Methods
| Method | Principle of Action | Advantages | Disadvantages / Considerations |
| Patience / Gentle Swirling | Gravitational separation; allows droplets to coalesce over time. | Non-invasive; requires no additional reagents. | Time-consuming; ineffective for stable emulsions. |
| Salting Out (Brine/NaCl) | Increases ionic strength of the aqueous phase, reducing mutual solubility ("salting out" effect).[9][12] | Highly effective; simple; inexpensive. | Increases salt concentration in the aqueous waste. |
| Filtration (Glass Wool/Celite®) | Physical disruption of the emulsion layer and removal of solid particulates.[1][3] | Effective for emulsions stabilized by solids. | Can be slow; potential for product loss on the filter medium. |
| Centrifugation | Applies high g-force to mechanically separate phases based on density.[1][11] | Very effective for most emulsions; fast. | Requires a centrifuge; limited by tube volume.[1] |
| pH Adjustment | Neutralizes charged species that may be acting as emulsifying agents.[7][13] | Targets specific chemical causes of emulsions. | Risk of product degradation or undesired reactions. |
Section 4: Detailed Experimental Protocol
This protocol outlines a standard liquid-liquid extraction procedure for a crude reaction mixture containing Ethyl 2-trifluoromethyl-4-oxopentanoate, incorporating best practices to minimize emulsion formation.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
Saturated NaCl solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, beakers
-
Ring stand and clamp
Procedure:
-
Dilution: Dilute the crude reaction mixture with 2-3 volumes of ethyl acetate in an Erlenmeyer flask.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size (the total volume should not exceed 2/3 of the funnel's capacity).[14]
-
First Wash (Water): Add an equal volume of deionized water to the separatory funnel.
-
Gentle Extraction: Stopper the funnel. Invert it carefully and vent to release any pressure.[15] Instead of shaking vigorously, gently rock or swirl the funnel for 1-2 minutes to allow for extraction without forming an emulsion.[3][6]
-
Separation: Place the funnel back in the ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower aqueous layer into a beaker.
-
Second Wash (Brine): To the organic layer remaining in the funnel, add approximately 1/3 volume of saturated brine. Repeat the gentle swirling (Step 4) and separation (Step 5).
-
Drain and Collect: Drain the lower aqueous layer and then drain the desired organic layer into a clean, dry Erlenmeyer flask.
-
Drying: Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract. Swirl the flask. The drying agent should appear free-flowing (like a snow globe) and not clump together, indicating all water has been absorbed.[14]
-
Filtration and Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude Ethyl 2-trifluoromethyl-4-oxopentanoate.
Section 5: Frequently Asked Questions (FAQs)
Q4: I've added brine, but the emulsion isn't breaking. What's next?
If salting out is ineffective, it suggests the emulsion is particularly stable or stabilized by non-ionic factors. The next logical step according to the workflow is physical disruption. Try filtering the mixture through a pad of Celite®.[3][6] If that fails, centrifugation is the most robust option.[1][8]
Q5: Can I use a different salt besides NaCl?
Yes. Anhydrous sodium sulfate (Na₂SO₄) or potassium pyrophosphate can also be effective.[7][8] The principle remains the same: dissolving a salt to increase the aqueous phase's ionic strength. NaCl is simply the most common, inexpensive, and readily available choice.
Q6: Will these methods affect the stability of my target compound?
Methods like waiting, gentle agitation, salting out, filtration, and centrifugation are physically or chemically mild and are highly unlikely to affect the stability of a β-keto ester. The primary concern arises with pH adjustment. Ethyl 2-trifluoromethyl-4-oxopentanoate is an ester, which can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, pH changes should be minimal, brief, and used only as a last resort.
Q7: Which organic solvents are less prone to forming emulsions?
Solvent choice can play a role. Dichloromethane (CH₂Cl₂), being denser than water, is notoriously prone to forming stable emulsions.[14][16] Solvents like diethyl ether and ethyl acetate are generally better choices and tend to form less persistent emulsions.[14]
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
LCGC International. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]
-
Columbia University. (n.d.). solid-liquid extraction. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?. [Link]
-
Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. (n.d.). [Link]
-
PubMed. (2025, May 1). Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body. [Link]
-
Extraction method. (n.d.). [Link]
- Google Patents. (n.d.).
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]
-
Extraction Procedure. (n.d.). [Link]
-
ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. [Link]
-
ACS Publications. (2011, December 21). Salting-Out Effect in Aqueous NaCl Solutions: Trends with Size and Polarity of Solute Molecules. [Link]
-
Dolphin Centrifuge. (n.d.). Waste Oil Emulsion Breaking with an Industrial Centrifuge. [Link]
-
Sciforum. (2006, November 30). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. [Link]
-
Semantic Scholar. (n.d.). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. columbia.edu [columbia.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciforum.net [sciforum.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. azom.com [azom.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. quora.com [quora.com]
- 11. dolphincentrifuge.com [dolphincentrifuge.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Optimization for Maximizing Ethyl 2-trifluoromethyl-4-oxopentanoate Conversion Rates
Welcome to the technical support center for the synthesis of Ethyl 2-trifluoromethyl-4-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. The following information is structured to offer not just solutions, but also the underlying scientific principles to empower your experimental design and optimization efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of Ethyl 2-trifluoromethyl-4-oxopentanoate, providing concise and actionable answers based on established chemical principles.
Q1: What are the most common synthetic routes to Ethyl 2-trifluoromethyl-4-oxopentanoate?
A1: The most prevalent and industrially relevant method for synthesizing β-ketoesters like Ethyl 2-trifluoromethyl-4-oxopentanoate is through a Claisen-type condensation reaction.[1] This typically involves the reaction of an ethyl trifluoroacetate with a suitable ketone enolate. Variations of this method, including the use of different bases and trifluoromethylating agents, have been developed to improve yield and enantioselectivity.[2]
Q2: Why am I observing low conversion rates of my starting materials?
A2: Low conversion rates are a frequent challenge and can stem from several factors. Key areas to investigate include:
-
Catalyst Activity: The chosen catalyst, often a strong base, may be deactivated by moisture or other impurities.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can hinder the reaction's progress.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst will lead to incomplete conversion.
-
Solvent Effects: The polarity and nucleophilicity of the solvent can significantly impact the reaction rate.[3][4]
Q3: What are the likely side products, and how can their formation be minimized?
A3: A common side product is the self-condensation product of the ketone starting material.[1] To minimize this, the ketone can be added slowly to the reaction mixture containing the base and ethyl trifluoroacetate. Other potential byproducts can arise from reactions with impurities in the starting materials or solvent. Careful purification of all reagents is crucial.
Q4: How does the choice of catalyst influence the reaction's success?
A4: The catalyst, typically a strong, non-nucleophilic base, is critical for deprotonating the ketone to form the reactive enolate. The pKa of the base must be sufficiently high to ensure complete enolate formation. Common choices include sodium hydride (NaH) and lithium diisopropylamide (LDA). The choice of catalyst can also influence the stereochemical outcome of the reaction when a chiral center is being formed.[2]
Q5: Are there any specific safety precautions to consider during this synthesis?
A5: Yes, several safety measures are paramount. Trifluoromethylating agents can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like NaH are highly reactive and pyrophoric upon contact with water or air. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.
II. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis of Ethyl 2-trifluoromethyl-4-oxopentanoate.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst/Base | Test the base activity on a known, simple reaction. Check for visible signs of degradation (e.g., discoloration of NaH). | Use a fresh, unopened container of the base. Ensure proper storage and handling under inert conditions. |
| Presence of Moisture | Observe if the reaction fizzes excessively upon addition of the base, indicating reaction with water. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[1][4] |
| Incorrect Reagent Stoichiometry | Re-verify all calculations for molar equivalents of reactants and catalyst. | Accurately weigh all reagents and use calibrated pipettes for liquid transfers. |
| Sub-Optimal Temperature | Monitor the internal reaction temperature. The reaction may be too cold to initiate or proceed at a reasonable rate. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for product formation via TLC or GC. |
| Poor Mixing | Visually inspect the reaction mixture for heterogeneity or solids that are not being adequately suspended. | Use a more efficient stirring method (e.g., a larger stir bar, overhead stirrer for larger scale reactions). |
Issue 2: Formation of Multiple Products/Low Purity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions (e.g., Self-Condensation) | Analyze the crude product mixture by GC-MS or NMR to identify the structures of the byproducts.[1] | Add the ketone dropwise to the reaction mixture to maintain a low concentration and minimize self-condensation.[1] |
| Impure Starting Materials | Check the purity of starting materials using appropriate analytical techniques (e.g., GC, NMR). | Purify starting materials before use (e.g., distillation of liquids, recrystallization of solids). |
| Product Decomposition | If the product is thermally labile, degradation may occur during workup or purification. | Use milder workup conditions (e.g., use of a buffered aqueous solution for quenching). Purify via vacuum distillation at the lowest possible temperature.[1] |
| Reaction with Solvent | If using a nucleophilic solvent, it may compete with the desired reaction. | Switch to a non-nucleophilic, polar aprotic solvent such as THF, DMF, or acetonitrile.[4] |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical synthesis of Ethyl 2-trifluoromethyl-4-oxopentanoate.
Protocol 1: General Procedure for Claisen-Type Condensation
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone (or other suitable ketone)
-
Ethyl trifluoroacetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add the ketone dropwise to the cooled suspension while maintaining the temperature below 5 °C. Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Acylation: Add ethyl trifluoroacetate dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain Ethyl 2-trifluoromethyl-4-oxopentanoate.[1]
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Diagram 2: Key Reaction Parameters
Caption: Interplay of critical parameters for reaction success.
V. References
-
Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentanoate - Benchchem. Available at:
-
Highly Enantioselective Copper-Catalyzed Electrophilic Trifluoromethylation of β-Ketoesters | Journal of the American Chemical Society. Available at: [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Available at: [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of Ethyl 2-trifluoromethyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. Ethyl 2-trifluoromethyl-4-oxopentanoate is a key building block in the synthesis of various pharmaceuticals due to its trifluoromethyl ketone moiety. This guide provides a comprehensive, in-depth technical comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-trifluoromethyl-4-oxopentanoate. The methodologies and principles discussed are grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The Critical Role of a Validated HPLC Method
An analytical method's validation ensures that it is suitable for its intended purpose.[5][6] For purity testing, this means the method must be specific for the analyte of interest, and able to accurately and precisely quantify it in the presence of potential impurities and degradation products.[7][8] HPLC is the preferred technique for non-volatile and thermally labile compounds like Ethyl 2-trifluoromethyl-4-oxopentanoate, offering high resolution and sensitivity.
This guide will detail the development and validation of a reversed-phase HPLC (RP-HPLC) method, comparing its performance characteristics against established regulatory acceptance criteria.
Method Development: A Rationale-Driven Approach
The selection of chromatographic conditions is not arbitrary but based on the physicochemical properties of Ethyl 2-trifluoromethyl-4-oxopentanoate and potential impurities.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase is suitable for retaining the moderately polar Ethyl 2-trifluoromethyl-4-oxopentanoate and separating it from potential more polar or non-polar impurities. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is chosen to ensure the timely elution of all potential impurities with varying polarities. Acetonitrile is selected for its low UV cutoff and compatibility with mass spectrometry if further impurity identification is needed.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 210 nm | As the analyte lacks a strong chromophore, a low UV wavelength is necessary for adequate sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
Sample Preparation:
A stock solution of the Ethyl 2-trifluoromethyl-4-oxopentanoate sample is prepared in the mobile phase at a concentration of 1 mg/mL. From this, a working solution of 0.1 mg/mL is prepared by dilution. Filtering the working solution through a 0.45 µm syringe filter is a critical step to remove any particulate matter that could interfere with the analysis or damage the HPLC system.
The Validation Protocol: A Pillar of Scientific Integrity
The developed HPLC method was validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[2][10][11][12]
Figure 1: HPLC Method Validation Workflow. This diagram illustrates the sequential and interconnected nature of the validation parameters required to ensure a robust and reliable analytical method.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14]
Experimental Protocol:
-
Forced Degradation Studies: The sample was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[7][15][16] The stressed samples were then analyzed to ensure that the degradation products did not co-elute with the main peak.
-
Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the Ethyl 2-trifluoromethyl-4-oxopentanoate peak in both stressed and unstressed samples.
Results: The method demonstrated excellent specificity. The main peak was well-resolved from all degradation products, and the peak purity analysis confirmed the homogeneity of the analyte peak.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol: A series of solutions of Ethyl 2-trifluoromethyl-4-oxopentanoate were prepared at concentrations ranging from 50% to 150% of the nominal working concentration (0.1 mg/mL). Each solution was injected in triplicate.
Results:
| Parameter | Result | Acceptance Criteria (ICH) |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.05 - 0.15 mg/mL | Established by linearity data |
The method was found to be linear over the specified range, with a correlation coefficient exceeding the typical requirement.
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11]
Experimental Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate.
Results:
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.0% - 102.0% |
| 100% | 100.5% | 98.0% - 102.0% |
| 120% | 101.1% | 98.0% - 102.0% |
The high recovery values at all levels demonstrate the excellent accuracy of the method.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration solution were made on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
Results:
| Precision Level | RSD (%) | Acceptance Criteria |
| Repeatability | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results:
| Parameter | Result |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
These low values demonstrate the high sensitivity of the method, making it suitable for the detection and quantification of trace impurities.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
Experimental Protocol: Small, deliberate changes were made to the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.
Comparison with Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be used for purity assessment.
| Technique | Advantages | Disadvantages | Best Suited For |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information and can quantify without a reference standard (qNMR). | Lower sensitivity compared to HPLC. | Structural elucidation and quantification of major components. |
| Mass Spectrometry (MS) | High sensitivity and provides molecular weight information. | Often coupled with a separation technique (e.g., LC-MS, GC-MS). | Impurity identification. |
For routine quality control of Ethyl 2-trifluoromethyl-4-oxopentanoate, the validated HPLC method offers the best combination of specificity, sensitivity, accuracy, and precision.
Figure 2: Logical Relationships in Method Validation. This diagram illustrates how the different validation parameters are logically interconnected, with foundational parameters like specificity and linearity underpinning the overall performance characteristics of the analytical method.
Conclusion
This guide has detailed the development and rigorous validation of a stability-indicating RP-HPLC method for the purity determination of Ethyl 2-trifluoromethyl-4-oxopentanoate. The method has been shown to be specific, linear, accurate, precise, and robust, meeting all the acceptance criteria set forth by the ICH.[5] While other analytical techniques have their merits, the validated HPLC method stands out as the most suitable for routine quality control, ensuring the quality and consistency of this critical chemical intermediate in the pharmaceutical industry.
References
- Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
- FDA Guidelines for Chromatography Validation.
- Quality guidelines: specifications, analytical procedures and analytical valid
- FDA Reviewer Guidance: Validation of Chrom
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Q2(R1)
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- FDA Releases Guidance on Analytical Procedures.
- International Journal of Trend in Scientific Research and Development (IJTSRD) - Stability Indicating HPLC Method Development - A Review. IJTSRD.
- 2278-6074 - Stability Indicating HPLC Method Development and Valid
- Tips for practical HPLC analysis. Shimadzu.
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- 3. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 7. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
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- 15. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 16. ijtsrd.com [ijtsrd.com]
A Comparative Guide to the Reproducible Synthesis of Trifluoromethylated Pyrimidines Using Ethyl 2-trifluoromethyl-4-oxopentanoate
Introduction
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique properties the CF3 group imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can significantly improve the pharmacological profile of drug candidates.[1] Pyrimidine derivatives, in particular, are of immense interest as they form the core of many biologically active molecules, including anticancer agents, antivirals, and kinase inhibitors.[2][3]
Ethyl 2-trifluoromethyl-4-oxopentanoate stands out as a critical and versatile building block for accessing these valuable trifluoromethylated pyrimidines. Its bifunctional nature, possessing both a β-ketoester and a trifluoromethyl group, makes it an ideal substrate for cyclocondensation reactions. This guide provides an in-depth analysis of the primary synthesis route using this key starting material, focusing on the reproducibility of the methodology. It further compares this established method with alternative synthetic strategies, offering researchers and drug development professionals a comprehensive resource for making informed decisions in their synthetic campaigns.
Primary Synthesis Route: The Biginelli Reaction with Ethyl 2-trifluoromethyl-4-oxopentanoate
The most direct and widely employed method for constructing the dihydropyrimidine core from Ethyl 2-trifluoromethyl-4-oxopentanoate is the Biginelli reaction.[4][5][6] This is a one-pot, three-component condensation reaction involving the β-ketoester, an aldehyde, and a urea or thiourea derivative.[4][6]
Reaction Mechanism and Rationale
The reaction typically proceeds under acidic catalysis.[4][7] The currently accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of Ethyl 2-trifluoromethyl-4-oxopentanoate to the iminium ion. The final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone product.[7][8]
The choice of an acid catalyst is crucial. Brønsted acids (like HCl) or Lewis acids (like BF3·OEt2, Yb(OTf)3) are commonly used to facilitate both the iminium ion formation and the subsequent cyclization and dehydration steps.[4][7][9] The selection of the catalyst can significantly impact reaction times and yields.[7]
Experimental Protocol: Synthesis of 4-Aryl-6-methyl-5-ethoxycarbonyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a generalized procedure for the Biginelli reaction using Ethyl 2-trifluoromethyl-4-oxopentanoate.
Materials:
-
Ethyl 2-trifluoromethyl-4-oxopentanoate
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Urea or Thiourea
-
Catalyst (e.g., catalytic HCl or BF3·OEt2)
-
Solvent (e.g., Ethanol or Isopropanol)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 mmol) in the chosen solvent (5-10 mL), add urea (1.2 mmol).
-
Add the acid catalyst (e.g., 3-4 drops of concentrated HCl or 0.1 mmol of a Lewis acid).
-
The reaction mixture is then heated to reflux (typically 60-80°C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold solvent (e.g., ethanol), and then with water to remove any remaining urea and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure dihydropyrimidinone.
Reproducibility and Challenges
While the Biginelli reaction is robust, achieving high reproducibility requires careful control over several factors:
-
Reagent Quality: The purity of the starting materials, particularly the aldehyde, is critical. Impurities can lead to side reactions and lower yields.
-
Catalyst Concentration: The amount of acid catalyst must be optimized. Too little catalyst can result in slow or incomplete reactions, while too much can promote side reactions or degradation of the product.
-
Water Scavenging: The reaction produces water, which can hydrolyze the intermediates. In some cases, the use of a dehydrating agent or a Dean-Stark apparatus can improve yields.
-
Purification: The product can sometimes be challenging to purify from unreacted starting materials and by-products. Recrystallization is often effective, but column chromatography may be necessary for more difficult separations.
Experimental Workflow Diagram
Caption: Workflow for the Biginelli synthesis of trifluoromethylated dihydropyrimidinones.
Alternative Synthesis Strategies for Trifluoromethylated Pyrimidines
While the Biginelli reaction is a powerful tool, other methods exist for the synthesis of trifluoromethylated pyrimidines, offering alternative pathways that may be advantageous depending on the desired substitution pattern and available starting materials.
-
Cyclocondensation with other Fluorinated Building Blocks:
-
From Trifluoroacetoacetate: Ethyl trifluoroacetoacetate can be used in similar condensation reactions with amidines or guanidines to produce various trifluoromethyl-substituted pyrimidinones.[3]
-
From Trifluoromethyl Chromones: 3-Trifluoromethyl chromones can react with guanidine or amidine substrates to yield trifluoromethyl-functionalized pyrimidines.[10]
-
-
Multi-component Reactions with Different Scaffolds:
-
One-pot reactions involving α-CF3 aryl ketones and amidine hydrochlorides provide a metal-free route to 2,6-disubstituted 4-fluoropyrimidines.[11]
-
The reaction of trifluorinated 2-bromoenones with amidines proceeds via an aza-Michael addition-intramolecular cyclization cascade to give trifluoromethylated pyrimidines under mild conditions.[11]
-
-
Direct Trifluoromethylation:
-
The direct C-H trifluoromethylation of a pre-existing pyrimidine ring is a more recent strategy.[12] This often involves radical-based methods using reagents like sodium trifluoromethanesulfinate (Langlois reagent). However, this approach can suffer from issues with regioselectivity and may not be suitable for all substrates.[12]
-
Direct trifluoromethylation of nucleosides has also been reported using trifluoromethyl iodide and copper powder.[13]
-
Comparative Analysis of Synthesis Routes
| Parameter | Biginelli Reaction with Ethyl 2-trifluoromethyl-4-oxopentanoate | Cyclocondensation with other Fluorinated Precursors | Direct C-H Trifluoromethylation |
| Starting Materials | Ethyl 2-trifluoromethyl-4-oxopentanoate, Aldehyde, Urea/Thiourea | Trifluoroacetoacetates, Trifluoromethyl chromones, Amidines | Pre-functionalized Pyrimidine, Trifluoromethylating Agent (e.g., CF3SO2Na) |
| Reaction Conditions | Acid-catalyzed (Brønsted or Lewis), Reflux in organic solvent | Varies; can be base-catalyzed or require specific coupling agents | Often radical-initiated (photochemical or chemical), milder temperatures |
| Typical Yields | Moderate to Good (50-85%) | Generally Good (60-95%) | Variable, often moderate (30-70%), highly substrate-dependent |
| Substrate Scope | Broad scope for aldehydes and ureas | Good scope for amidines and other precursors | Can be limited by the electronic properties of the pyrimidine ring |
| Reproducibility | Generally good with optimized conditions | Good, but can be sensitive to precursor stability | Can be challenging due to the nature of radical reactions |
| Key Advantage | One-pot, high atom economy, readily available starting materials | Access to different substitution patterns | Late-stage functionalization of complex molecules |
| Key Disadvantage | Limited to dihydropyrimidine products without further oxidation | May require multi-step synthesis of precursors | Issues with regioselectivity and multiple trifluoromethylations |
Conclusion
The synthesis of trifluoromethylated pyrimidines using Ethyl 2-trifluoromethyl-4-oxopentanoate via the Biginelli reaction remains a highly reliable and reproducible method for accessing a wide range of dihydropyrimidinone derivatives. Its operational simplicity, use of readily available starting materials, and good yields make it a preferred choice for many applications in drug discovery and development. While challenges in purification and the need for careful optimization of reaction conditions exist, these can be overcome with systematic troubleshooting.
Alternative methods, such as cyclocondensations with other fluorinated building blocks and direct trifluoromethylation, provide valuable complementary strategies. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the stage of the research program. For the robust and scalable production of a diverse library of trifluoromethylated dihydropyrimidinones, the Biginelli reaction with Ethyl 2-trifluoromethyl-4-oxopentanoate stands as a field-proven and highly effective methodology.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
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- 9. researchgate.net [researchgate.net]
- 10. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple synthesis of trifluoromethylated pyrimidine nucleosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Ethyl 2-Trifluoromethyl-4-oxopentanoate vs. Conventional CF₃ Building Blocks
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of the trifluoromethyl (–CF₃) group is a proven method for optimizing a drug candidate's lipophilicity, metabolic stability, and target binding affinity 1[1]. While late-stage trifluoromethylation often suffers from poor regioselectivity and requires harsh conditions, the "building block" approach allows for the precise, early-stage construction of fluorinated heterocycles 2[2].
This guide objectively compares Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS 126459-90-3) against other industry-standard trifluoromethylating reagents, providing mechanistic insights and validated experimental protocols for drug development professionals.
Structural & Mechanistic Profiling
Ethyl 2-trifluoromethyl-4-oxopentanoate is a γ -keto ester featuring a –CF₃ group at the α -position relative to the ester carbonyl 3[3]. Unlike traditional β -keto esters (e.g., Ethyl trifluoroacetoacetate), which primarily yield 5-membered pyrazoles, this 1,4-dicarbonyl system is engineered to construct 6-membered pyridazinones and 5-membered pyrrolidones with the –CF₃ group locked in a specific, non-enolizable position.
Figure 1: Reactivity map of Ethyl 2-trifluoromethyl-4-oxopentanoate highlighting key reaction centers.
Comparative Performance Data
To select the optimal building block, researchers must weigh target scaffold requirements against handling safety and atom economy. The table below summarizes the performance metrics of four prominent CF₃ building blocks.
| Building Block | Chemical Class | Primary Reactivity | Primary Heterocycle Targets | Handling & Safety Profile |
| Ethyl 2-trifluoromethyl-4-oxopentanoate | γ -Keto Ester | 1,4-Dinucleophile acceptor | Pyridazinones, Pyrrolidones | Bench-stable liquid; standard handling. |
| Ethyl trifluoroacetoacetate (ETFAA) | β -Keto Ester | 1,3-Dinucleophile acceptor | Pyrazoles, Pyrimidines | Volatile liquid; standard handling. |
| Trifluorodiazoethane (CF₃CHN₂) | Diazo Compound | 1,3-Dipolar cycloaddition | Pyrazolines, Triazoles | High Risk : Requires in situ generation due to explosive hazards 4[4]. |
| Ruppert-Prakash Reagent (TMSCF₃) | Silane / Nucleophile | Nucleophilic addition | CF₃-Alcohols, CF₃-Amines | Moisture sensitive; requires anionic initiator. |
Expert Insight : While CF₃CHN₂ is highly versatile for [3+2] cycloadditions, its explosive nature limits scalability. Ethyl 2-trifluoromethyl-4-oxopentanoate provides a safer, scalable alternative for accessing 6-membered nitrogenous systems without the need for specialized continuous-flow setups.
Experimental Workflow & Protocols
Protocol: Synthesis of 6-Methyl-4-(trifluoromethyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol details the condensation of Ethyl 2-trifluoromethyl-4-oxopentanoate with hydrazine hydrate. The methodology is designed as a self-validating system : each step inherently prevents side reactions through strict thermodynamic and kinetic controls.
Reagents Required:
-
Ethyl 2-trifluoromethyl-4-oxopentanoate (1.0 equiv, CAS 126459-90-3)
-
Hydrazine hydrate (1.2 equiv, 80% aqueous solution)
-
Absolute Ethanol (Solvent, 0.5 M)
-
Glacial Acetic Acid (0.1 equiv, catalytic)
Step-by-Step Methodology:
-
Solvation & Activation : Dissolve the keto-ester in absolute ethanol and add catalytic acetic acid.
-
Causality: Ethanol matches the ester's leaving group, entirely preventing transesterification side-products. Acetic acid mildly activates the C4 ketone for nucleophilic attack without hydrolyzing the ester.
-
-
Kinetic Addition : Cool the reaction vessel to 0°C. Add hydrazine hydrate dropwise over 15 minutes.
-
Causality: The initial hydrazone formation is highly exothermic. Maintaining 0°C suppresses competitive intermolecular oligomerization and ensures the primary amine selectively attacks the more electrophilic C4 ketone rather than the sterically hindered C1 ester.
-
-
Thermodynamic Cyclization : Attach a reflux condenser and heat the mixture to 80°C for 4 hours.
-
Causality: While hydrazone formation is fast at room temperature, the subsequent intramolecular acylation requires thermal energy to overcome the steric barrier of the adjacent –CF₃ group. Refluxing drives the expulsion of ethanol, shifting the equilibrium irreversibly toward the stable 6-membered pyridazinone ring.
-
-
Isolation : Concentrate the mixture in vacuo to 25% volume, then triturate with ice-cold water. Filter the resulting precipitate and wash with cold water.
-
Causality: The fluorinated heterocycle is highly hydrophobic and precipitates rapidly in water, whereas unreacted hydrazine and acetic acid remain in the aqueous filtrate, yielding >95% pure product without column chromatography.
-
Figure 2: Step-by-step workflow for the synthesis of CF3-pyridazinones.
Expert Insights: Causality in Reaction Design
When designing a synthetic route for a fluorinated drug candidate, the choice of building block dictates the entire downstream strategy.
Regioselectivity & Steric Shielding: A common failure point when using β -keto esters like ETFAA is the formation of regioisomeric mixtures during cyclization with asymmetric hydrazines. Ethyl 2-trifluoromethyl-4-oxopentanoate mitigates this through steric differentiation . The –CF₃ group at the C2 position creates a massive steric shield around the C1 ester. Consequently, nucleophiles are kinetically forced to attack the unhindered C4 ketone first. This predictable reactivity guarantees high regioselectivity, a critical requirement for GMP scale-up in pharmaceutical manufacturing.
Furthermore, the resulting 4,5-dihydro-pyridazinone core can be easily oxidized to a fully aromatic pyridazin-3-one, a privileged scaffold found in numerous cardiovascular and agrochemical active ingredients.
References
-
Trifluorodiazoethane: A Versatile Building Block to Access Trifluoromethylated Heterocycles Source: ResearchGate (2024) URL:[Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks Source: Organic & Biomolecular Chemistry, 2024, 22, 6246-6276 (RSC) URL:[Link]
-
Manchester Organics Product List: Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS 126459-90-3) Source: Toyo-Asia / Manchester Organics Catalog URL:[Link]
Sources
- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç ç©¶éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (27/283) [toyo-asia.co.jp]
- 4. researchgate.net [researchgate.net]
Validation of NMR Peak Assignments for Ethyl 2-Trifluoromethyl-4-oxopentanoate Isomers: A Comparative Guide
Executive Summary & Structural Nuances
Ethyl 2-trifluoromethyl-4-oxopentanoate is a highly versatile, fluorinated gamma-keto ester utilized in advanced pharmaceutical synthesis. The molecule possesses a single stereocenter at the C2 position, meaning it exists as a pair of enantiomers: (R) and (S) .
Before attempting to resolve these isomers, an analyst must understand the intrinsic magnetic environment of the molecule. Expert Insight: Novice researchers frequently misassign the 1 H NMR spectrum of this compound, mistaking the complex multiplet of the C3 methylene protons for a mixture of diastereomers. Because the C3 protons are adjacent to the C2 chiral center, they are intrinsically diastereotopic . They form an ABX spin system with the C2 proton, rendering them magnetically inequivalent even in a 100% enantiopure sample. To accurately validate the peak assignments of the true (R) and (S) isomers, the symmetry of the enantiomers must be broken using chiral auxiliary reagents.
Comparative Analysis of Chiral Resolution Methods
In standard achiral solvents, enantiomers are isochronous (indistinguishable by NMR). To validate the assignments and determine enantiomeric excess ( ee% ), we must induce a chemical shift difference ( ΔΔδ ). We compare two industry-standard methodologies: Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents (CLSRs) .
Method A: Chiral Solvating Agents (e.g., Pirkle's Alcohol)
Pirkle's alcohol, (R)−(−) -2,2,2-trifluoro-1-(9-anthryl)ethanol, is a widely utilized CSA that forms short-lived, transient diastereomeric solvates with the analyte via hydrogen bonding and π
π interactions[1]. Because the exchange rate between the free and complexed states is fast on the NMR timescale, the observed chemical shift is a population-weighted average, resulting in a clean but relatively small peak splitting.Method B: Chiral Lanthanide Shift Reagents (e.g., Eu(hfc)3)
Eu(hfc) 3 (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) acts as a chiral Lewis acid. The Europium ion coordinates to the Lewis basic carbonyl oxygens of the gamma-keto ester (preferentially the less sterically hindered C4 ketone). This paramagnetic complexation induces massive chemical shift differences between the enantiomers[2].
The 19 F NMR Advantage
For fluorinated compounds, 19 F NMR is vastly superior to 1 H NMR for chiral analysis. 19 F boasts 100% natural abundance, high sensitivity, and a lack of background signals, which eliminates the overlapping multiplet issues common in 1 H NMR[3].
Table 1: Quantitative Comparison of Enantiomeric Resolution Methods
| Performance Metric | Pirkle's Alcohol (CSA) | Eu(hfc) 3 (CLSR) |
| Primary Mechanism | Non-covalent (H-bonding, dipole) | Paramagnetic Lewis acid-base complexation |
| Target Nuclei Resolution | Excellent for 19 F; Moderate for 1 H | Excellent for 1 H, 13 C, and 19 F |
| Shift Magnitude ( ΔΔδ ) | Small (0.05 – 0.20 ppm) | Large (0.50 – 2.00 ppm) |
| Line Broadening | Minimal (sharp peaks retained) | Significant (due to paramagnetic Eu 3+ ) |
| Sample Recovery | High (easily separated via silica column) | Moderate (requires aqueous extraction to remove metal) |
| Cost per Analysis | Low | High |
Workflow & Decision Logic
Workflow for the NMR validation and enantiomeric excess determination of fluorinated isomers.
Decision matrix for selecting the optimal chiral NMR resolution method.
Expert Insight: The 19 F NMR Overlap Dilemma
While 19 F NMR with Pirkle's alcohol is highly recommended, an experienced spectroscopist must anticipate a specific causality: Signal Overlap . Pirkle's alcohol contains its own −CF3 group, which typically resonates around -73.5 ppm in CDCl 3 . The −CF3 group of Ethyl 2-trifluoromethyl-4-oxopentanoate resonates in a very similar aliphatic window (approx. -70 to -74 ppm). If the induced shift causes the analyte's split peaks to overlap with the broad CSA peak, integration becomes impossible. Solution: If overlap occurs during the baseline check, immediately pivot to Eu(hfc) 3 . Although Eu(hfc) 3 also contains fluorine (heptafluoropropyl groups), the paramagnetic Europium shifts its own ligand signals far outside the normal diamagnetic region, leaving the analyte's −CF3 signal cleanly isolated.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the protocols below utilize a self-validating system . By running a known racemic control prior to the enantioenriched sample, you mathematically prove that the observed peak splitting is due to chiral resolution (which must yield a 1:1 integration) and not an impurity.
Protocol 1: 19 F NMR Validation using Pirkle's Alcohol (CSA)
-
System Suitability (Racemate Control): Dissolve 10 mg of racemic Ethyl 2-trifluoromethyl-4-oxopentanoate in 0.5 mL of dry CDCl 3 in an NMR tube.
-
Baseline Acquisition: Acquire a standard 19 F NMR spectrum (decoupled from 1 H) to establish the baseline chemical shift of the −CF3 singlet.
-
CSA Titration: Add 1.5 molar equivalents of (R)−(−) -2,2,2-trifluoro-1-(9-anthryl)ethanol directly to the tube. Shake vigorously for 30 seconds.
-
Validation: Acquire the 19 F spectrum. Confirm that the −CF3 signal has split into two distinct singlets with exactly a 1:1 integration ratio.
-
Sample Analysis: Repeat steps 1–3 using your enantioenriched synthesized sample.
-
Spiking (Assignment): To definitively assign the peaks, spike 2 mg of the racemate into the enantioenriched tube. The peak whose relative integration increases corresponds to the minor enantiomer.
Protocol 2: 1 H / 19 F NMR Validation using Eu(hfc) 3 (CLSR)
Note: Moisture strictly competes for Europium coordination. All solvents and tubes must be anhydrous.
-
Preparation: Dissolve 10 mg of the analyte in 0.5 mL of anhydrous CDCl 3 .
-
Incremental Addition: Add Eu(hfc) 3 in small increments (0.05 molar equivalents at a time).
-
Monitoring: After each addition, acquire a quick 1 H or 19 F scan. Monitor the ester −CH3 triplet or the −CF3 doublet.
-
Optimization: Stop the titration once baseline resolution of the enantiomeric signals is achieved (typically between 0.2 and 0.4 equivalents). Causality warning: Adding excess CLSR will cause severe paramagnetic line broadening, degrading the resolution and artificially inflating integration errors.
-
Integration: Integrate the resolved signals to calculate the ee% .
References
- Pirkle's alcohol - Wikipedia. wikipedia.org.
- Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications.
Sources
- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 2. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Cross-Validation of Assay Methods for Ethyl 2-Trifluoromethyl-4-Oxopentanoate Derivatives: A Comparative Guide
Introduction & Analytical Rationale
The strategic incorporation of fluorine into organic molecules fundamentally alters their physicochemical properties, often improving metabolic stability, lipophilicity, and target binding affinity. Consequently, fluorinated heterocycles and aliphatic building blocks have become highly prized scaffolds in modern drug discovery[1]. Ethyl 2-trifluoromethyl-4-oxopentanoate (CAS: 126459-90-3) is a prime example of a versatile, multi-functional building block used to synthesize complex fluorinated therapeutics.
However, as an application scientist overseeing analytical development, I frequently encounter a recurring challenge: the accurate quantification and purity assessment of short-chain fluorinated keto-esters. The volatility of the ethyl ester, combined with the lack of a strong UV chromophore (the isolated ketone and ester carbonyls absorb weakly below 220 nm), renders standard HPLC-UV methods highly susceptible to matrix interference and baseline drift.
To ensure absolute scientific integrity, we must employ an orthogonal cross-validation strategy. This guide details the mechanistic causality and self-validating protocols for three premier analytical techniques: Quantitative 19 F NMR (qNMR) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Quantitative Performance Comparison
The selection of an assay method depends entirely on the sample matrix and the required limit of detection (LOD). The following table outlines the performance characteristics of these three orthogonal methods, benchmarking against validated data for analogous fluorinated oxopentanoate derivatives[2].
| Analytical Method | Derivatization Required | Estimated LOD | Linearity Range | Key Advantage | Matrix Suitability |
| LC-MS/MS | Yes (e.g., o-phenylenediamine) | 5 nM | 7.8 - 32,000 nM | Unmatched sensitivity | Plasma, Cell Lysates |
| GC-MS | No (Direct injection) | 50 nM | 100 - 50,000 nM | High resolution of diastereomers | Organic Extracts |
| 19 F qNMR | No | 100 µM | 100 µM - Neat | Absolute quantification | Pure API, Formulations |
Decision Workflow for Assay Selection
To standardize laboratory operations, I have designed the following decision tree. It dictates method selection based on the fundamental principles of analyte concentration and matrix complexity.
Caption: Cross-validation workflow for fluorinated oxopentanoate assays.
Step-by-Step Experimental Methodologies
Every protocol below is designed as a self-validating system , ensuring that any deviation in sample integrity or instrument performance is immediately flagged by the assay's internal logic.
Protocol A: Quantitative 19 F NMR (qNMR)
Causality: 19 F has a 100% natural isotopic abundance, a spin of 1/2, and a massive chemical shift range, making it the gold standard for fluorinated compounds. Because biological and standard organic matrices lack endogenous fluorine, the background is pristine. The -CF 3 group at the C2 position typically appears as a distinct doublet (due to 3JH,F coupling with the adjacent C2 proton) around -71 ppm[3].
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 15.0 mg of the sample in 0.6 mL of CDCl 3 .
-
Internal Standard Addition: Add an exact, known mass of a highly pure fluorinated internal standard (e.g., Trifluorotoluene, δ ≈ -63 ppm) to the NMR tube.
-
Instrument Parameters: Acquire the 19 F spectrum at 376 MHz (or higher).
-
Critical Causality Step (Relaxation): Fluorine nuclei in -CF 3 groups often exhibit long longitudinal relaxation times ( T1 ). Set the relaxation delay ( D1 ) to at least 5×T1 (typically 15-20 seconds) to ensure all nuclei return to equilibrium before the next pulse. Failure to do so will artificially deflate the integral of the analyte.
-
Self-Validation Check: Perform a serial dilution of the NMR sample. The molar ratio calculated from the integrals of the analyte vs. the internal standard must remain constant ( ±1% ). If it drifts, your D1 delay is too short.
Protocol B: GC-MS Analysis
Causality: Ethyl 2-trifluoromethyl-4-oxopentanoate is a volatile ester, making it an ideal candidate for Gas Chromatography. GC-MS avoids the ionization suppression issues common in LC-MS and can easily resolve diastereomers if the molecule undergoes further asymmetric transformations.
Step-by-Step Workflow:
-
Extraction: Perform a liquid-liquid extraction of the sample using a non-polar solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject 1 µL of the organic layer into the GC-MS system operating in Electron Ionization (EI) mode (70 eV).
-
Column & Gradient: Use a medium-polarity capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Run a temperature gradient starting at 50°C (hold 2 mins), ramping at 15°C/min to 280°C[2].
-
Self-Validation Check: Highly fluorinated compounds can sometimes exhibit "active site" binding in dirty injector liners. Inject a pure solvent blank immediately post-run. The presence of a carryover peak >0.1% of the main peak area dictates immediate replacement of the glass liner and septum.
Protocol C: LC-MS/MS with Derivatization
Causality: For pharmacokinetic profiling in plasma, we require nanomolar sensitivity. However, aliphatic keto-esters ionize poorly in standard Electrospray Ionization (ESI+). To solve this, we exploit the reactivity of the C4 ketone. Derivatization with reagents like o-phenylenediamine converts the ketone into a highly ionizable, stable derivative, drastically lowering the LOD[2].
Step-by-Step Workflow:
-
Protein Precipitation: To 100 µL of plasma, add a stable isotope-labeled internal standard (SIL-IS). Add 400 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes[2].
-
Derivatization: Transfer the supernatant and add an excess of o-phenylenediamine in a mildly acidic buffer. Incubate at 60°C for 45 minutes to drive the condensation reaction to completion.
-
LC Separation: Inject onto a C18 reversed-phase column using a mobile phase gradient of Water/Acetonitrile with 0.1% Formic Acid.
-
MS/MS Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivatized complex.
-
Self-Validation Check: Continuously monitor the ratio between the quantifier MRM transition and the qualifier MRM transition. A variance of >15% from the established standard ratio indicates co-eluting matrix interference, requiring an adjustment to the LC gradient.
Conclusion
The accurate analysis of Ethyl 2-trifluoromethyl-4-oxopentanoate derivatives requires a nuanced understanding of the molecule's physicochemical traits. By cross-validating the absolute purity via 19 F qNMR against the high-sensitivity profiling of derivatized LC-MS/MS and the high-resolution separation of GC-MS, analytical scientists can guarantee the integrity of their fluorinated building blocks from early-stage synthesis through to late-stage biological assays.
References
- Source: benchchem.
- Source: nus.edu.
- Source: mdpi.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
